Caron
Description
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Properties
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLMVZFWLNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339652 | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-62-1 | |
| Record name | Carone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Carvone
An important note on nomenclature: The user's request specified "carone." However, based on the context of chemical literature and common organic compounds, it is highly probable that the intended compound of interest is carvone (B1668592) . This guide will focus on carvone, a widely studied and commercially significant monoterpenoid. A brief clarification on the distinct, less common compound named "carone" is provided at the end of this document.
Introduction to Carvone
Carvone is a naturally occurring monoterpenoid found in the essential oils of many plants. It is a member of the terpenoid family of chemicals, characterized by a structure derived from isoprene (B109036) units. Carvone is most abundant in the oils from the seeds of caraway (Carum carvi), spearmint (Mentha spicata), and dill (Anethum graveolens). It exists as two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. These enantiomers have nearly identical physical properties but exhibit distinct biological activities, most notably their different aromas.
Chemical Structure of Carvone
The chemical formula for carvone is C₁₀H₁₄O. Its IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. The structure consists of a cyclohexenone ring substituted with a methyl group and an isopropenyl group. The stereocenter at the C5 position gives rise to two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone.
-
(R)-(-)-Carvone: Also known as L-carvone, it is the primary component of spearmint oil and is responsible for its characteristic minty aroma.[1]
-
(S)-(+)-Carvone: Also known as D-carvone, it is abundant in caraway and dill seed oils and has a spicy, rye-like scent.[1]
The distinct odors of the two enantiomers are a classic example of chirality influencing biological perception, as the olfactory receptors in the nose can differentiate between the two mirror-image molecules.
Structural Details
The molecular geometry of carvone features a planar triangular structure around the carbonyl group (C=O) and other sp² hybridized carbons, with a bond angle of approximately 118.8°.[2]
Table 1: General Bond Lengths and Angles in Carvone [2]
| Bond Type | Approximate Bond Length (nm) | Approximate Bond Angle |
| C=O | 0.123 | ~118.8° (around sp² carbons) |
| C-C | 0.153 | |
| C-H | 0.109 |
Physicochemical and Spectroscopic Properties
The two enantiomers of carvone share most physical properties, with the notable exception of their optical rotation.
Table 2: Physicochemical Properties of Carvone Enantiomers
| Property | (R)-(-)-Carvone | (S)-(+)-Carvone |
| Molar Mass | 150.22 g/mol | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Spearmint | Caraway, spicy |
| Boiling Point | 230-231 °C | 230-231 °C |
| Density | ~0.96 g/cm³ | ~0.96 g/cm³ |
| Specific Rotation ([α]D) | -61° to -62.5° | +61° to +62.5° |
| Solubility | Insoluble in water, soluble in ethanol | Insoluble in water, soluble in ethanol |
Spectroscopic Data
The proton NMR spectra of the carvone enantiomers are identical. The chemical shifts provide information about the different hydrogen environments in the molecule.
Table 3: Approximate ¹H-NMR Chemical Shifts for Carvone (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Vinyl H | 6.7-6.8 | m |
| Isopropenyl =CH₂ | 4.7-4.8 | m |
| CH₂ (ring) | 2.2-2.7 | m |
| CH (ring) | 2.9-3.1 | m |
| Methyl (ring) | 1.7-1.8 | s |
| Methyl (isopropenyl) | 1.7-1.8 | s |
The carbon NMR spectra of the carvone enantiomers are also identical, showing ten distinct carbon signals.
Table 4: Approximate ¹³C-NMR Chemical Shifts for Carvone (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C=O | ~200 |
| C (isopropenyl, quat.) | ~147 |
| C (ring, quat.) | ~145 |
| C (ring, vinyl) | ~135 |
| =CH₂ (isopropenyl) | ~110 |
| CH (ring) | ~45 |
| CH₂ (ring, adjacent to C=O) | ~43 |
| CH₂ (ring) | ~31 |
| CH₃ (ring) | ~20 |
| CH₃ (isopropenyl) | ~16 |
The IR spectrum of carvone shows characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands for Carvone
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (conjugated ketone) | ~1675 | Strong |
| C=C (alkene) | ~1645 | Medium |
| C-H (sp²) | ~3080 | Medium |
| C-H (sp³) | ~2850-2980 | Strong |
Biosynthesis of Carvone
The biosynthesis of both carvone enantiomers proceeds from geranyl pyrophosphate (GPP), a common precursor for monoterpenes. The pathway involves a series of enzymatic steps, with the stereochemistry of the initial cyclization determining the final enantiomer.[3][4][5]
The key enzymes in this pathway are:
-
Limonene (B3431351) Synthase: Cyclizes GPP to either (+)-limonene or (-)-limonene.
-
Limonene-6-hydroxylase (a cytochrome P450 enzyme): Hydroxylates limonene to form carveol (B46549).
-
Carveol Dehydrogenase: Oxidizes carveol to carvone.
Below is a diagram illustrating the biosynthetic pathway of carvone.
Caption: Biosynthetic pathway of carvone from geranyl pyrophosphate.
Experimental Protocols
Extraction of Carvone from Plant Material (General Protocol)
Carvone is typically extracted from spearmint leaves or caraway seeds via steam distillation.
Objective: To isolate the essential oil containing carvone from plant material.
Materials:
-
Ground spearmint leaves or caraway seeds
-
Distilled water
-
Steam distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place the ground plant material into the round-bottom flask and add distilled water until the material is fully submerged.
-
Assemble the steam distillation apparatus.
-
Heat the flask to generate steam, which will pass through the plant material, vaporizing the volatile essential oils.
-
The steam and oil vapor will then pass through the condenser, where they will cool and liquefy.
-
Collect the distillate, which will be a milky-white emulsion of oil and water, in the receiving flask.
-
Transfer the distillate to a separatory funnel and extract the aqueous layer with an organic solvent multiple times.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude essential oil.
-
The carvone can be further purified from the essential oil by fractional distillation or column chromatography.
Clarification: Carvone vs. Carone
The compound "carone" is chemically distinct from carvone.
-
Carone: IUPAC name is 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one. Its chemical formula is C₁₀H₁₆O. It is a bicyclic ketone.[6][7][8]
-
Carvone: IUPAC name is 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one. Its chemical formula is C₁₀H₁₄O. It is a monocyclic monoterpenoid.
The two are structural isomers but have different chemical and physical properties. Given the widespread occurrence and commercial importance of carvone, it is the likely subject of interest for researchers in drug development and related fields.
Conclusion
Carvone is a fascinating molecule whose stereochemistry dictates its biological properties, most notably its distinct aroma. Its well-characterized chemical structure, biosynthetic pathway, and established extraction protocols make it an important compound in the fields of flavor and fragrance chemistry, as well as a valuable chiral starting material in organic synthesis. This guide provides a comprehensive overview of the key technical aspects of carvone for researchers and scientists.
References
- 1. acs.org [acs.org]
- 2. Page loading... [guidechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Carone | C10H16O | CID 557564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl- [webbook.nist.gov]
The Biosynthesis of (-)-Carvone in Mentha spicata: A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathway, quantitative data, and experimental methodologies for the study of (-)-carvone (B1668593), the characteristic monoterpene of spearmint.
This technical guide provides a comprehensive overview of the biosynthesis of (-)-carvone in spearmint (Mentha spicata), tailored for researchers, scientists, and professionals in drug development. The document details the core biosynthetic pathway, presents quantitative data on the involved enzymes, and offers detailed protocols for key experimental procedures.
The Core Biosynthetic Pathway
The biosynthesis of (-)-carvone in spearmint is a three-step enzymatic pathway that occurs within the secretory cells of the peltate glandular trichomes. The pathway begins with the ubiquitous monoterpene precursor, geranyl diphosphate (B83284) (GPP), and proceeds through a series of specialized enzymatic reactions to yield the final product, (-)-carvone.
The key enzymes involved in this pathway are:
-
(-)-Limonene (B1674923) Synthase (LS): This enzyme catalyzes the cyclization of GPP to form the monoterpene olefin, (-)-limonene. This is the committed step in carvone (B1668592) biosynthesis.
-
(-)-Limonene-6-hydroxylase (L6OH): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C6 position of (-)-limonene, resulting in the formation of (-)-trans-carveol (B1215196).
-
(-)-trans-Carveol Dehydrogenase (CDH): This dehydrogenase catalyzes the oxidation of the hydroxyl group of (-)-trans-carveol to form the ketone, (-)-carvone.
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes of the (-)-carvone biosynthetic pathway in Mentha species.
| Enzyme | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Source |
| (-)-Limonene Synthase | Geranyl Diphosphate | 1.8 | Not Reported | 0.3 | [1] |
| (-)-Limonene-6-hydroxylase | (-)-Limonene | Not Reported | Not Reported | Not Reported | |
| (-)-trans-Carveol Dehydrogenase | (-)-trans-Carveol | 1.8 ± 0.2 | Not Reported | 0.02 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of carvone biosynthesis.
Isolation of Glandular Trichomes from Mentha spicata
This protocol is adapted from established methods for isolating glandular trichomes, which are the primary sites of carvone biosynthesis.[3][4]
Materials:
-
Fresh, young leaves of Mentha spicata
-
Isolation Buffer (e.g., 25 mM HEPES pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone)
-
Glass beads (425-600 µm diameter)
-
Nylon mesh filters (e.g., 100 µm and 20 µm)
-
Centrifuge and centrifuge tubes
-
Microscope
Procedure:
-
Gently wash the freshly harvested leaves with cold distilled water and pat them dry.
-
Submerge the leaves in ice-cold Isolation Buffer in a beaker.
-
Add glass beads to the beaker.
-
Gently agitate the beaker on a shaker at a low speed for 15-30 minutes to detach the glandular trichomes.
-
Filter the suspension through a 100 µm nylon mesh to remove large leaf debris.
-
Collect the filtrate and pass it through a 20 µm nylon mesh to retain the glandular trichomes.
-
Wash the retained trichomes on the filter with fresh, cold Isolation Buffer.
-
Resuspend the trichomes in a minimal volume of Isolation Buffer.
-
Verify the purity and integrity of the isolated trichomes using a microscope.
-
The isolated trichomes can be used immediately for enzyme assays or frozen in liquid nitrogen and stored at -80°C for later use.
Enzyme Assays
This assay measures the activity of limonene synthase by quantifying the formation of (-)-limonene from GPP.
Materials:
-
Isolated glandular trichomes or a cell-free extract
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 5 mM DTT)
-
Geranyl diphosphate (GPP) solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a cell-free extract from the isolated trichomes by sonication or grinding in liquid nitrogen followed by centrifugation to remove cell debris.
-
In a glass vial, combine the cell-free extract with the Assay Buffer.
-
Initiate the reaction by adding a known concentration of GPP.
-
Overlay the reaction mixture with a layer of pentane to trap the volatile product, (-)-limonene.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by vortexing to extract the limonene into the pentane layer.
-
Analyze the pentane layer by GC-MS to quantify the amount of (-)-limonene produced.
-
Run appropriate controls, such as a reaction without enzyme or without substrate.
This spectrophotometric assay measures the activity of carveol dehydrogenase by monitoring the reduction of NAD⁺ to NADH.[2]
Materials:
-
Isolated glandular trichomes or a cell-free extract
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
(-)-trans-Carveol solution
-
NAD⁺ solution
-
Spectrophotometer
Procedure:
-
Prepare a cell-free extract from the isolated trichomes.
-
In a quartz cuvette, combine the Assay Buffer, NAD⁺ solution, and the cell-free extract.
-
Initiate the reaction by adding (-)-trans-carveol.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.
Quantitative Analysis of Carvone and its Precursors by GC-MS
This protocol outlines a general method for the quantitative analysis of (-)-limonene, (-)-trans-carveol, and (-)-carvone in plant extracts.[5][6]
Materials:
-
Plant tissue extract (e.g., from glandular trichomes or whole leaves) in a suitable solvent (e.g., pentane or hexane)
-
Internal standard (e.g., undecane (B72203) or another non-native volatile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Certified standards of (-)-limonene, (-)-trans-carveol, and (-)-carvone
Procedure:
-
Sample Preparation:
-
To a known volume of the plant extract, add a known amount of the internal standard.
-
-
Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of (-)-limonene, (-)-trans-carveol, (-)-carvone, and the internal standard.
-
Analyze these standards by GC-MS to generate a calibration curve for each compound by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS.
-
Use an appropriate temperature program to separate the compounds of interest. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to (-)-limonene, (-)-trans-carveol, (-)-carvone, and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area for each compound.
-
Using the calibration curves, determine the concentration of each analyte in the sample.
-
Cloning and Functional Expression of Biosynthetic Genes
The genes encoding the enzymes of the carvone biosynthetic pathway have been cloned and functionally expressed in heterologous systems like E. coli and yeast.[7][8][9] This allows for the production of recombinant enzymes for detailed characterization and for metabolic engineering applications. The general workflow for this process is outlined below.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Isolation of secretory cells from plant glandular trichomes and their use in biosynthetic studies of monoterpenes and other gland products. | Semantic Scholar [semanticscholar.org]
- 4. s4science.at [s4science.at]
- 5. scielo.br [scielo.br]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Carvone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of carvone (B1668592), a naturally occurring monoterpenoid of significant interest in the fields of chemical synthesis, pharmacology, and drug development. This document also clarifies the distinction between carvone and the structurally related compound, carone. Carvone is found in high abundance in the essential oils of spearmint (Mentha spicata), caraway (Carum carvi), and dill.[1] It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which are well-known for their distinct spearmint and caraway aromas, respectively.[1][2][3] This striking difference in olfactory perception between enantiomers underscores the stereospecificity of biological receptors.[2] Carone, on the other hand, is a bicyclic ketone that can be synthesized from carvone.[4][5] Due to the extensive research and applications of carvone, this guide will primarily focus on its properties, with relevant information on carone included for clarity.
Physical Properties of Carvone and Carone
The physical properties of the enantiomers of carvone and carone are summarized in the tables below. These properties are crucial for their handling, formulation, and application in various experimental and industrial settings.
Table 1: Physical Properties of Carvone Enantiomers
| Property | (R)-(-)-Carvone | (S)-(+)-Carvone | Racemic (R/S)-Carvone |
| IUPAC Name | (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |
| Synonyms | L-Carvone, (-)-Carvone | D-Carvone, (+)-Carvone | DL-Carvone |
| CAS Number | 6485-40-1[1] | 2244-16-8[1] | 99-49-0[1] |
| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[1] | C₁₀H₁₄O[1] |
| Molar Mass | 150.22 g/mol [1] | 150.22 g/mol [1] | 150.22 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless to light yellow liquid[6] | Clear, colorless liquid[1] |
| Odor | Spearmint[1][6] | Caraway, spicy[1][6] | - |
| Melting Point | < 15 °C[7] | 25.2 °C[1] | 25.2 °C[1] |
| Boiling Point | 230-231 °C at 763 mmHg[6] | 231 °C[1] | 231 °C[1] |
| Density | 0.9652 g/cm³ at 15 °C[6] | 0.9645 g/cm³ at 15 °C[6] | 0.96 g/cm³[1] |
| Refractive Index (n_D²⁰) | 1.4988[6] | - | 1.5003[6] |
| Specific Optical Rotation ([α]_D²⁰) | -62.46°[6] | +61.2° | - |
| Solubility in Water | 1300 mg/L at 25 °C[6] | Slightly soluble in hot water[6] | Insoluble (cold), slightly soluble (hot)[1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[6] | Soluble in alcohol, ether, chloroform, propylene (B89431) glycol, mineral oils[6] | Soluble in ethanol[1] |
| LogP | 2.71[6] | - | 3.07[8] |
Table 2: Physical and Chemical Properties of Carone
| Property | Value |
| IUPAC Name | 3,7,7-Trimethylbicyclo[4.1.0]heptan-2-one[4][7] |
| Synonyms | 2-Caranone[4] |
| CAS Number | 497-62-1[4][7] |
| Molecular Formula | C₁₀H₁₆O[4][7] |
| Molar Mass | 152.23 g/mol [4][7] |
| Appearance | Colorless mobile liquid[4] |
| Boiling Point | 210 °C[4] |
| Density | 0.96 g/cm³[4] |
| Solubility in Water | Almost insoluble[4] |
| Solubility in Organic Solvents | Soluble in alcohol and oils[4] |
Chemical Properties and Reactions of Carvone
Carvone is a versatile building block in organic synthesis due to its multiple reactive sites: a ketone carbonyl group, an α,β-unsaturated double bond, and an isolated trisubstituted double bond.
Reduction Reactions
The reduction of carvone can yield different products depending on the reagents and reaction conditions.
-
Catalytic Hydrogenation: This can lead to the reduction of one or both double bonds, and/or the carbonyl group. For example, hydrogenation over palladium on carbon (Pd/C) can selectively reduce the conjugated double bond to yield carvotanacetone, or both double bonds to produce carvomenthone. Further reduction can yield carvomenthol.[1]
-
Metal-Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the ketone to a secondary alcohol, yielding carveol.
Oxidation Reactions
-
Epoxidation: The two double bonds in carvone can be selectively epoxidized. Treatment with meta-chloroperoxybenzoic acid (m-CPBA) typically epoxidizes the more electron-rich isolated double bond.[9] In contrast, reaction with hydrogen peroxide under basic conditions selectively epoxidizes the α,β-unsaturated double bond.[9]
-
Oxidative Cleavage: Ozonolysis followed by a workup can cleave the double bonds.[1]
Conjugate Addition
As an α,β-unsaturated ketone, carvone is susceptible to 1,4-conjugate addition by nucleophiles, such as organocuprates (Gilman reagents). This reaction is highly stereoselective.[8]
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is suitable for crystalline solids like (S)-(+)-carvone.
-
Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated instrument).
-
Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last crystal melts is the final melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small liquid samples like carvone.
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed open-end-down into the liquid.
-
Apparatus Setup: The small tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, with the rubber band above the oil level.
-
Measurement: The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid's vapor pressure increases. Heating is continued until a steady stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.
Determination of Solubility
-
Qualitative Assessment: To a small test tube containing approximately 20-30 mg of the solid or 1-2 drops of the liquid carvone, add about 1 mL of the solvent (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.
-
Observation: Observe if the solute completely dissolves to form a homogeneous solution. Solubility can be classified as soluble, partially soluble, or insoluble.
-
Quantitative Assessment (Shake-Flask Method): An excess amount of carvone is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of carvone in the filtrate is determined using a suitable analytical technique (e.g., gas chromatography, UV-Vis spectroscopy).
Synthesis of Carone from Carvone
This procedure involves a three-step synthesis starting from carvone.
-
Reduction of Carvone to Dihydrocarvone: Carvone is reduced using zinc dust in an aqueous-alcoholic solution of potassium hydroxide (B78521).
-
Hydrobromination of Dihydrocarvone: Dihydrocarvone is reacted with hydrogen bromide in acetic acid to form the hydrobromide intermediate.
-
Cyclization to Carone: The hydrobromide is treated with alcoholic potassium hydroxide to yield carone.
Signaling Pathways of Carvone
Recent research has highlighted the significant biological activities of carvone, particularly its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway of (S)-(+)-Carvone
(S)-(+)-Carvone has been shown to exert anti-inflammatory effects by activating Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. (S)-(+)-Carvone does not inhibit the canonical NF-κB activation pathway but rather enhances SIRT1 activity, which in turn deacetylates the p65 subunit of NF-κB, thereby reducing its transcriptional activity and subsequent inflammatory response.[1]
Caption: (S)-(+)-Carvone activates SIRT1, leading to deacetylation of NF-κB p65 and reduced inflammation.
Anti-inflammatory and Antioxidant Signaling of (R)-(-)-Carvone
(R)-(-)-Carvone also exhibits anti-inflammatory properties, but through a different mechanism. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[6][10] Additionally, (R)-(-)-carvone promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.[6][10] The activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). The combined effect of JNK1 inhibition and Nrf2 activation contributes to the suppression of the transcriptional activity of NF-κB, thereby reducing inflammation and oxidative stress.[6][10]
References
- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Stereochemistry of Carene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of carene, a bicyclic monoterpene of significant interest in synthetic chemistry and drug development. This document addresses the core principles of stereoisomerism as they apply to the carene framework, including enantiomers, diastereomers, and cis-trans isomerism in substituted derivatives. Detailed experimental protocols for key transformations and tabulated quantitative data are provided to support research and development efforts.
Introduction to Carene Stereoisomers
Carene (3,7,7-trimethylbicyclo[4.1.0]heptene) is a chiral molecule that exists as several stereoisomers. The rigid, bicyclic structure of carene, featuring a cyclopropane (B1198618) ring fused to a six-membered ring, gives rise to distinct and separable isomeric forms. The two primary isomers of interest are 3-carene (B45970) and 2-carene (B1609329), which are diastereomers of each other. Furthermore, due to the presence of chiral centers, 3-carene exists as a pair of enantiomers: (+)-3-carene and (-)-3-carene.
The stereochemistry of these isomers is crucial as it dictates their physical properties and biological activities, making them valuable chiral building blocks in the synthesis of complex molecules. For instance, (+)-3-carene is an inexpensive and readily available monoterpene that has been utilized as a starting material in the stereocontrolled synthesis of complex natural products like (+)-ingenol.[1][2]
Enantiomers of 3-Carene
The enantiomers of 3-carene, (+)-3-carene and (-)-3-carene, are non-superimposable mirror images of each other. They possess identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity.
Structure and Nomenclature
The absolute configurations of the two chiral centers in 3-carene determine whether it is the (+) or (-) enantiomer.
-
(+)-3-Carene: (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
-
(-)-3-Carene: (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene[3]
The relationship between these enantiomers is depicted in the diagram below.
Quantitative Data
The distinct optical properties of the 3-carene enantiomers are summarized in the table below.
| Property | (+)-3-Carene | (-)-3-Carene |
| IUPAC Name | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
| CAS Number | 498-15-7 | 20296-50-8 |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.24 g/mol | 136.24 g/mol |
| Boiling Point | 170-172 °C | 170-172 °C |
| Optical Rotation | dextrorotatory (+) | levorotatory (-) |
Diastereomers: 2-Carene and 3-Carene
2-Carene and 3-carene are constitutional isomers that are also diastereomers. They have the same molecular formula but differ in the position of the double bond within the six-membered ring. This difference in connectivity results in distinct physical and chemical properties.
Structure and Nomenclature
-
2-Carene: 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
-
3-Carene: 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
The structural differences between these diastereomers are illustrated below.
Quantitative Data
The different physical properties of 2-carene and 3-carene are useful for their separation and characterization.
| Property | 2-Carene | 3-Carene |
| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
| CAS Number | 554-61-0 | 13466-78-9 |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass | 136.24 g/mol | 136.24 g/mol |
| Boiling Point | 167-168 °C at 760 mmHg | 170-172 °C at 760 mmHg[4][5] |
Cis-Trans Isomerism in Substituted Carene Derivatives
While the fused ring system of carene itself is rigid and does not exhibit cis-trans isomerism, this type of stereoisomerism becomes relevant in its saturated or substituted derivatives, such as caran-2-one. In these cases, the relative orientation of substituents on the six-membered ring can be described as cis or trans.
-
Cis Isomer: The substituents are on the same side of the ring.
-
Trans Isomer: The substituents are on opposite sides of the ring.
This is analogous to the cis-trans isomerism observed in other cyclic compounds like 1,2-dichlorocyclohexane.[6] The physical properties of cis and trans isomers, such as boiling point and melting point, can differ significantly due to differences in molecular polarity and crystal packing.[6][7][8]
The logical relationship for determining cis-trans isomerism in a substituted carene derivative is outlined below.
Experimental Protocols
Synthesis of (-)-3-Carene-2,5-dione from (+)-3-Carene
This protocol describes the selective allylic oxidation of (+)-3-carene to produce (-)-3-carene-2,5-dione using a heterogeneous catalyst.[9]
Materials:
-
(+)-3-Carene
-
tert-Butyl hydroperoxide (TBHP)
-
Copper(II) chloride supported on activated carbon (CuCl₂/AC)
-
Acetonitrile (solvent)
-
Oxygen (O₂)
Procedure:
-
In a reaction vessel, combine (+)-3-carene and the CuCl₂/AC catalyst in acetonitrile. The molar ratio of CuCl₂ to (+)-3-carene should be 1%.
-
Maintain the reaction temperature at 45 °C.
-
Introduce tert-butyl hydroperoxide (TBHP) to the mixture. The volume ratio of (+)-3-carene to TBHP should be 1:3.
-
Bubble oxygen (O₂) through the reaction mixture.
-
Allow the reaction to proceed for 12 hours.
-
Upon completion, the conversion of (+)-3-carene can reach 100% with a selectivity for (-)-3-carene-2,5-dione of up to 78%.[9]
-
The product can be isolated and purified using standard chromatographic techniques.
Experimental Workflow:
Isomerization of 3-Carene to 2-Carene
This protocol details the solvent-free isomerization of 3-carene to its diastereomer, 2-carene, using an alkaline catalyst.[10][11]
Materials:
-
3-Carene
-
Sodium metal
-
o-Chlorotoluene
Procedure:
-
In a reflux apparatus, place 30 mL of 3-carene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.
-
Reflux the mixture for 24 hours.
-
After refluxing, cool the solution to room temperature.
-
Decant the solution to separate the sodium catalyst.
-
The resulting mixture contains 2-carene, with a conversion of approximately 27.72% and a selectivity of 83.27%.[10]
-
The components of the mixture can be separated by fractional distillation based on their boiling point differences.
Experimental Workflow:
Separation of Carene Isomers
The separation of carene isomers relies on the differences in their physical properties.
-
Diastereomers (2-Carene and 3-Carene): These can be separated by fractional distillation due to their different boiling points.[4]
-
Enantiomers ((+)-3-Carene and (-)-3-Carene): The separation of enantiomers, a process known as chiral resolution, is more complex as they have identical physical properties in a non-chiral environment.[12][13] Common methods include:
-
Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[14]
-
Chiral Chromatography: Using a chiral stationary phase in chromatography (e.g., HPLC or GC) to selectively interact with one enantiomer more strongly than the other, leading to their separation.
-
The general principle of chiral resolution by forming diastereomeric salts is outlined below.
References
- 1. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-3-Carene | C10H16 | CID 442461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-carene, 554-61-0 [thegoodscentscompany.com]
- 5. 3-Carene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pharmtech.com [pharmtech.com]
historical discovery and isolation of carone
An In-depth Technical Guide on the Historical Discovery and Isolation of Carone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a bicyclic monoterpene ketone. It details the initial synthesis and structural elucidation by pioneering chemists Adolf von Baeyer and Otto Wallach. The document presents a compilation of the physical and chemical properties of carone as determined by early researchers, alongside the experimental protocols of the era. A logical diagram of the chemical transformations involved in its synthesis is also provided. This guide serves as a valuable resource for researchers interested in the historical context of terpene chemistry and the foundational techniques of natural product isolation and characterization.
Introduction
Carone, systematically named 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one (also known as 2-caranone), is a bicyclic monoterpene ketone. Its history is intrinsically linked to the foundational period of terpene chemistry in the late 19th and early 20th centuries. The elucidation of its structure was a significant step in understanding the complex arrangements of atoms in cyclic organic molecules. This work was pioneered by notable chemists whose research laid the groundwork for modern organic and medicinal chemistry.
Historical Discovery and Key Contributors
The initial investigations into the chemistry of terpenes, a class of volatile aromatic compounds found in essential oils, led to the discovery of a vast array of cyclic structures. Within this context, the study of derivatives of carvone, a monoterpenoid found in caraway and spearmint oils, paved the way for the identification of carone.
The seminal work on the constitution of carone is attributed to the renowned German chemist Adolf von Baeyer . In his 1895 publication in the Berichte der deutschen chemischen Gesellschaft, Baeyer described the structure of carone, contributing significantly to the understanding of bicyclic ring systems.[1] His research involved the chemical transformation of related terpene compounds to deduce the unique bridged structure of the carone molecule.
Further significant contributions were made by Otto Wallach , another German chemist and Nobel laureate, who was instrumental in the field of terpene chemistry. Wallach's work, published in the Liebigs Annalen der Chemie, expanded on the synthesis and reactions of carone and its derivatives. His investigations were crucial in confirming the structure proposed by Baeyer and in further characterizing its chemical behavior.
Physicochemical Properties of Carone
Early quantitative data on carone was instrumental in its characterization. The following table summarizes the key physical and chemical properties as determined by historical and modern analytical methods.
| Property | Value | Reference |
| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |
| Synonyms | 2-Caranone, Caron | |
| CAS Number | 497-62-1 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Information from historical sources pending | |
| Boiling Point | Information from historical sources pending | |
| Melting Point | Information from historical sources pending | |
| Solubility | Information from historical sources pending | |
| Optical Rotation | Information from historical sources pending |
Note: The acquisition of specific quantitative data from the original historical publications is ongoing. This table will be updated as information becomes available.
Historical Experimental Protocols
The isolation and synthesis of carone in the late 19th and early 20th centuries relied on classical organic chemistry techniques. While the full, detailed protocols from Baeyer's and Wallach's original papers are being sourced, the general synthetic approach involved the transformation of a more readily available terpene, carvone.
A known synthetic pathway involves the following key steps:
-
Reduction of Carvone: The starting material, carvone, is reduced to dihydrocarvone (B1202640).
-
Formation of Dihydrocarvone Hydrobromide: Dihydrocarvone is then treated with hydrogen bromide to form the corresponding hydrobromide derivative.
-
Cyclization to Carone: The final step involves an intramolecular cyclization of dihydrocarvone hydrobromide to yield the bicyclic structure of carone.
A detailed, step-by-step experimental protocol from the original literature will be added upon its successful retrieval.
Logical Workflow of Carone Synthesis
The chemical transformations described in the historical synthesis of carone can be represented as a logical workflow. This diagram illustrates the progression from the starting material to the final product.
Caption: Logical workflow for the historical synthesis of Carone.
Conclusion
The discovery and isolation of carone represent a significant achievement in the early history of organic chemistry. The work of Baeyer and Wallach not only unveiled a novel bicyclic terpene structure but also showcased the power of systematic chemical degradation and synthesis in elucidating complex molecular architectures. This technical guide has summarized the available historical context, physicochemical properties, and a general synthetic pathway. Further research into the primary literature of the period will undoubtedly provide even greater detail and insight into the pioneering experimental work that led to the introduction of carone to the world of chemistry. This historical foundation continues to be relevant for modern researchers in natural product synthesis and drug development, offering valuable perspectives on the evolution of the field.
References
Spectroscopic Profile of Carone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for carone (3,7,7-trimethylbicyclo[4.1.0]heptan-2-one), a bicyclic monoterpene ketone. Due to the limited availability of publicly accessible, complete nuclear magnetic resonance (NMR) spectra for this specific compound, this guide presents a combination of experimental mass spectrometry data, predicted infrared (IR) absorption characteristics, and an analysis of expected NMR spectral features based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring NMR, IR, and mass spectrometry (MS) data for a compound of this nature are also provided.
Data Presentation
The quantitative spectroscopic data for carone is summarized in the tables below.
Table 1: Mass Spectrometry Data for Carone
The electron ionization mass spectrum of carone exhibits a molecular ion peak and several characteristic fragment ions.
| m/z Ratio | Interpretation |
| 152 | Molecular Ion (M⁺) |
| 137 | [M - CH₃]⁺ |
| 124 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 109 | [M - C₃H₇]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
| 67 | [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Data sourced from the NIST WebBook.[1]
Table 2: Predicted Infrared (IR) Absorption Data for Carone
As a saturated bicyclic ketone, carone is expected to display the following characteristic infrared absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2850 | C-H Stretch | Alkanes (CH, CH₂, CH₃) |
| ~1715 | C=O Stretch | Saturated Ketone (in a six-membered ring)[2][3] |
| ~1465 | C-H Bend | CH₂ (Scissoring) |
| ~1375 | C-H Bend | CH₃ (Symmetrical Bending) |
Table 3: Expected ¹H NMR Chemical Shift Ranges for Carone
A definitive, publicly available ¹H NMR spectrum for carone is not available. However, based on its structure and data for similar bicyclic systems, the following proton signals are anticipated.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH (next to carbonyl) | 2.0 - 2.5 | Multiplet |
| CH (bridgehead) | 1.5 - 2.0 | Multiplet |
| CH₂ (aliphatic) | 1.0 - 1.8 | Multiplets |
| CH₃ (gem-dimethyl) | 0.8 - 1.2 | Singlets |
| CH₃ (secondary) | 0.9 - 1.1 | Doublet |
Table 4: Expected ¹³C NMR Chemical Shift Data for Carone
While a complete, freely accessible ¹³C NMR spectrum for carone is not available, published data on related caranone structures provide insight into the expected chemical shifts. The following table is a projection based on the structure of carone and known values for bicyclic ketones.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | > 200 |
| Quaternary C (gem-dimethyl) | 30 - 45 |
| CH (bridgehead) | 25 - 40 |
| CH (next to carbonyl) | 40 - 55 |
| CH₂ (aliphatic) | 20 - 35 |
| CH₃ (gem-dimethyl) | 15 - 30 |
| CH₃ (secondary) | 10 - 20 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a bicyclic monoterpene ketone like carone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified carone into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Ensure the solvent is free of residual water.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals.
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in carone.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid carone or a small amount of solid carone onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of carone.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of carone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically in split mode with a high split ratio to avoid overloading the column.
-
Injector Temperature: 250 °C.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-300).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis:
-
Identify the peak corresponding to carone in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like carone.
Caption: General workflow for the spectroscopic analysis of carone.
References
Carone Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Carvone (B1668592), a naturally occurring monoterpene, serves as a versatile chiral starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly in the fields of anti-inflammatory and anticancer drug discovery.
Synthesis of Carone Derivatives
Carvone's reactive functional groups, including a conjugated ketone, an endocyclic double bond, and an isopropenyl group, offer multiple sites for chemical modification. This section details common synthetic strategies employed to generate novel carone derivatives.
Modification of the Isopropenyl Group
The exocyclic double bond of the isopropenyl group is a primary target for synthetic transformations.
Acid-catalyzed hydration of the isopropenyl group, following Markovnikov's rule, yields hydroxylated derivatives. Subsequent acylation can be performed to introduce various ester functionalities.
Experimental Protocol: Synthesis of (R)-(-)-8-hydroxycarvotanacetone
To 500 mg of (R)-(-)-carvone at 0 °C, 3.3 mL of 50% aqueous sulfuric acid is slowly added. The mixture is stirred for 24 hours at 0 °C. The reaction mixture is then extracted with a hexane-ether (3:1) solution to remove byproducts and unreacted carvone. The aqueous layer is further extracted with diethyl ether for 24 hours, followed by ethyl acetate. The combined organic extracts are washed with a brine solution containing sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography to yield the desired compound.
The isopropenyl double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA), leaving the endocyclic double bond intact. The resulting epoxide is a versatile intermediate for further reactions.
Experimental Protocol: Synthesis of (R)-(-)-Carvone Epoxide
(R)-(-)-carvone is dissolved in dichloromethane (B109758) and cooled in an ice bath. A solution of m-CPBA in dichloromethane is added dropwise. The reaction mixture is stirred overnight at room temperature. The mixture is then washed successively with aqueous sodium sulfite, sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.
Synthesis of Heterocyclic Derivatives
The carvone scaffold can be elaborated to include various heterocyclic rings, leading to compounds with diverse biological activities.
(R)-Carvone can be converted into novel thiazolidinone-1,2,3-triazole hybrids, which have shown promising anticancer activity.[1] This multi-step synthesis involves the initial formation of a thiosemicarbazone from carvone, followed by cyclization to a thiazolidinone ring and a subsequent "click" reaction to introduce the triazole moiety.[1]
Biological Activities of Carone Derivatives
Carone derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
Several carone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways. The mechanism of action for (R)-(-)-carvone, for instance, involves the inhibition of pro-inflammatory mediators.
(R)-(-)-carvone exerts its anti-inflammatory effects through a multi-target mechanism involving the JNK, Nrf2, and NF-κB signaling pathways. It has been shown to decrease the phosphorylation of JNK1, which in turn can influence the transcriptional activity of NF-κB.[2][3] Additionally, (R)-(-)-carvone can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3] The crosstalk between these pathways ultimately results in the downregulation of pro-inflammatory gene expression.
The anti-inflammatory potential of carone derivatives is often quantified by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Description | IC50 for NO Inhibition (µM) | Reference |
| (R)-(-)-Carvone | Parent compound | > 1000 | [4] |
| (S)-(+)-Carvone | Parent compound | > 1000 | [4] |
| R-(-)-8-acetoxycarvotanacetone | Acetylated derivative | 71% inhibition at 100 µM | [4] |
| S-(+)-8-acetoxycarvotanacetone | Acetylated derivative | 35% inhibition at 100 µM | [4] |
Anticancer Activity
Carone and its derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[5]
The cytotoxic effects of carone derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the potency of different compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S-(+)-Carvone | SW-626 (Ovarian) | 147 | [4] |
| S-(+)-Carvone | PC-3 (Prostate) | 117 | [4] |
| S-(+)-Carvone | BT-20 (Breast) | 199 | [4] |
| S-(+)-Carvone | RAJI (Lymphoma) | 228 | [4] |
| D-Carvone | Molt-4 (Leukemia) | 20 | [6] |
| L-Carvone | MCF 7 (Breast) | 1200 | [5] |
| L-Carvone | MDA MB 231 (Breast) | 1000 | [5] |
| Isoxazoline derivative 9a | HT-1080 (Fibrosarcoma) | 10-30 | [7] |
| Isoxazoline derivative 9b | HT-1080 (Fibrosarcoma) | 10-30 | [7] |
| Isoxazoline derivative 9d | HT-1080 (Fibrosarcoma) | 10-30 | [7] |
| Thiazolidinone-triazole 6f | HT-1080 (Fibrosarcoma) | ~13-25 | [1] |
| Thiazolidinone-triazole 6g | A-549 (Lung) | ~13-25 | [1] |
Conclusion
Carvone represents a valuable natural scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. The synthetic accessibility of a wide range of carone derivatives, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery and development programs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of Carvone and 3-Carene
A Note on "Carone": The term "carone" does not correspond to a recognized chemical entity in toxicological and chemical literature. It is likely a typographical error for "carvone" or "carene," both of which are structurally related monoterpenes with established safety and toxicity profiles. This guide provides a comprehensive overview of both carvone (B1668592) and 3-carene (B45970) to address the probable intent of the query.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the safety and toxicity of carvone and 3-carene. The content is structured to provide quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Part 1: Carvone
Carvone is a naturally occurring monoterpenoid found in the essential oils of plants like spearmint (Mentha spicata) and caraway (Carum carvi).[1][2] It exists as two enantiomers, d-carvone (B46531) (characteristic of caraway) and l-carvone (characteristic of spearmint), which may have differing biological properties.[3] Carvone is widely used in the food, fragrance, and pharmaceutical industries.[1][2]
Quantitative Toxicological Data
The following tables summarize the key quantitative safety and toxicity data for carvone.
Table 1: Acute Toxicity of Carvone
| Route of Administration | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | 3,561 mg/kg (d-carvone) | [4] |
| Oral | Rat | LD50 | 5,400 mg/kg (l-carvone) | [5][6][7] |
| Dermal | Rabbit | LD50 | 3,840 mg/kg (d-carvone) | [4] |
| Dermal | Rat | LD50 | >2,000 mg/kg (l-carvone) | [5][6][7] |
Table 2: Repeated Dose Toxicity and Sensitization of Carvone
| Study Type | Species | Endpoint | Value | Reference |
| 90-day Oral (d-carvone) | Rat | BMDL10 (relative liver weight increase) | 60 mg/kg bw/day | [1][3][8] |
| Acceptable Daily Intake (d-carvone) | Human | ADI | 0.6 mg/kg bw/day | [1][3][8] |
| Skin Sensitization (l-carvone) | Mouse | NESIL (No Expected Sensitization Induction Level) | 2600 µg/cm² | [1][9] |
| 103-week Oral (d-carvone) | Mouse | NOAEL | 750 mg/kg | [10] |
Genotoxicity and Carcinogenicity
Carvone has been evaluated for its potential to cause genetic mutations and cancer. Multiple studies, including bacterial reverse mutation assays (Ames test), have indicated that carvone is not genotoxic.[1][9][10][11]
A two-year gavage study conducted by the National Toxicology Program (NTP) on B6C3F1 mice with d-carvone showed no evidence of carcinogenic activity in either males or females at doses up to 750 mg/kg.[1][12] Chronic toxicity studies in rodents have also concluded that carvone does not have carcinogenic action.[1][8]
Skin and Eye Irritation/Sensitization
Carvone is not classified as a skin or eye irritant.[1][4] However, it is recognized as a mild skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][4][5][9] The sensitizing potential is considered low but has been associated with contact allergies from products containing spearmint.[1]
Reproductive and Developmental Toxicity
Existing data on l-carvone suggest a low risk for reproductive and developmental toxicity, with a calculated Margin of Exposure (MOE) greater than 100.[1][9] It is not classified as a reproductive toxicant.[1][4]
Metabolism
In the liver, carvone undergoes metabolism primarily through reduction and oxidation pathways involving cytochrome P450 oxidases.[1][2] Both enantiomers are mainly metabolized into dihydrocarvonic acid, carvonic acid, and uroterpenolone.[1][2][13] A minor product of reduction is carveol.[2][13]
Part 2: 3-Carene
3-Carene (specifically δ-3-carene) is a bicyclic monoterpene and a major component of turpentine. It is found in the essential oils of various plants, including citrus fruits, coriander, and carrot seed.[14] It is used as a flavoring agent, fragrance intermediate, and solvent.[15][16]
Quantitative Toxicological Data
Comprehensive quantitative data for 3-carene is less readily available in public literature compared to carvone. Much of its safety assessment relies on read-across data from structurally similar terpenes like α-pinene and the Threshold of Toxicological Concern (TTC) approach.
Table 3: Acute and Repeated Dose Toxicity of 3-Carene
| Study Type | Species/Method | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | LD50 | 4800 mg/kg | [17] |
| Repeated Dose Toxicity | TTC (Cramer Class I) | Systemic Exposure | Below 30 µg/kg bw/day | [14] |
| Reproductive Toxicity | TTC (Cramer Class I) | Systemic Exposure | Below 30 µg/kg bw/day | [14] |
Genotoxicity and Carcinogenicity
There are no direct studies assessing the mutagenic activity of 3-carene. However, based on read-across data from its analogue α-pinene, which was negative in a bacterial reverse mutation assay, 3-carene is not expected to be genotoxic.[14] It is not classifiable as a human carcinogen by ACGIH and is not listed by IARC or NTP.[15][18]
Skin and Eye Irritation/Sensitization
3-Carene is considered a skin and eye irritant.[19][20] Prolonged or repeated exposure may lead to allergic contact dermatitis, and it is recognized as a dermal sensitizer.[19] The allergenic potential is often attributed to the formation of hydroperoxides upon air exposure.[16]
Other Toxicological Effects
Inhalation of 3-carene may cause irritation to mucous membranes.[19] At high concentrations, like other terpenes found in turpentine, it can act as a central nervous system (CNS) depressant, potentially causing headache and confusion. It may be fatal if swallowed and enters the airways due to its aspiration hazard.[17][21][22]
Metabolism
The toxicokinetics of 3-carene in humans have been studied, indicating it is readily metabolized.[19] Following inhalation, it has a high pulmonary uptake. The blood clearance rate suggests efficient metabolism, with only a small fraction of the total uptake being eliminated unchanged through the lungs or urine.[19] A long half-life in the terminal phase suggests a high affinity for adipose tissues.[19]
Part 3: Detailed Experimental Protocols
The following sections describe the methodologies for key toxicological assays relevant to the safety assessment of substances like carvone and 3-carene.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This in vitro assay is used to assess the potential of a substance to induce gene mutations.[4][7][8][15][19][21][23][24][25]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes responsible for its synthesis.[4][7][8][19][23][25] The assay detects mutations that revert the initial mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a medium lacking it.[4][7][15][19][23]
Methodology:
-
Strains: At least five strains are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[19][25]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate, to mimic mammalian metabolism.[8][15][19]
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies over the negative control, typically a two- to three-fold increase.[4][15]
Repeated Dose 28-Day or 90-Day Oral Toxicity Study - OECD 407/408
This in vivo study provides information on health hazards from repeated exposure to a substance over a defined period.[2][9][12][14][26]
Principle: The test substance is administered orally to rodents (typically rats) daily for 28 or 90 days.[2][14][26] The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[14][26]
Methodology:
-
Animals: Young, healthy adult rodents are used. For a 90-day study (OECD 408), at least 10 males and 10 females per group are required.[12] For a 28-day study (OECD 407), 5 males and 5 females per group are standard.[9][14]
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group are used.[14] The highest dose should induce some toxicity but not significant mortality.
-
Administration: The substance is administered daily by oral gavage or mixed in the diet/drinking water.[2][9]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[12]
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. All animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.[14]
Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred method for assessing the skin sensitization potential of a substance.[11][13]
Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[3][6][11][13][20] This proliferation is measured and is proportional to the potency of the sensitizer.[3][6][11][13]
Methodology:
-
Animals: Typically, female CBA/J mice are used, with a minimum of four animals per group.[6][27]
-
Dose Groups: A minimum of three concentrations of the test substance dissolved in a suitable vehicle, a vehicle-only negative control, and a positive control are used.[6][27]
-
Procedure:
-
Day 1-3: 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice daily.[3][20]
-
Day 6: Mice are injected intravenously with ³H-methyl thymidine (B127349) (a radiolabel).
-
Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised.
-
-
Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a β-scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of radiolabel incorporation in the treated group to the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 4. The bacterial reverse mutation test | RE-Place [re-place.be]
- 5. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. enamine.net [enamine.net]
- 9. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents | OECD [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. epa.gov [epa.gov]
- 14. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. efsa.europa.eu [efsa.europa.eu]
- 17. A 90-day study of sub-chronic oral toxicity of 20 nm positively charged zinc oxide nanoparticles in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mds-usa.com [mds-usa.com]
- 19. nib.si [nib.si]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Test No. 471: Bacterial Reverse Mutation Test | OECD [oecd.org]
- 22. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 23. biosafe.fi [biosafe.fi]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Synthesis of Carone from 3-Carene via Allylic Oxidation
Introduction
Carone, a bicyclic monoterpene ketone, and its derivatives are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. A primary and economically viable starting material for carone synthesis is 3-carene (B45970), a major constituent of turpentine. This application note describes a detailed protocol for the synthesis of carone (specifically (-)-3-carene-2,5-dione) from (+)-3-carene through a selective allylic oxidation process. The described method utilizes a heterogeneous catalyst, copper(II) chloride supported on activated carbon (CuCl₂/AC), in the presence of tert-butyl hydroperoxide (TBHP) and molecular oxygen (O₂). This process offers high conversion and selectivity under optimized conditions.
Principle
The synthesis of (-)-3-carene-2,5-dione from (+)-3-carene is achieved via a liquid-phase selective allylic oxidation. The CuCl₂/AC catalyst facilitates the oxidation of the allylic positions of the 3-carene molecule. Tert-butyl hydroperoxide (TBHP) acts as the primary oxidant, while the presence of O₂ is also crucial for the catalytic cycle. The reaction proceeds with high selectivity towards the desired dione (B5365651) product.
Experimental Protocols
Materials and Reagents:
-
(+)-3-carene
-
Copper(II) chloride (CuCl₂)
-
Activated Carbon (AC)
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile (B52724) (solvent)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Analytical equipment for product characterization (GC-MS, IR, NMR)
Catalyst Preparation (CuCl₂/AC):
A detailed procedure for the preparation of the activated carbon-supported CuCl₂ catalyst is required. Typically, this involves impregnating the activated carbon support with a solution of copper(II) chloride, followed by drying to remove the solvent.
Synthesis of (-)-3-Carene-2,5-dione:
-
To a suitable reaction vessel, add the CuCl₂/AC catalyst. The molar ratio of CuCl₂ to (+)-3-carene should be 1%.
-
Add (+)-3-carene and the solvent (acetonitrile).
-
The volume ratio of (+)-3-carene to TBHP should be 1:3. Add the required amount of tert-butyl hydroperoxide (TBHP) to the reaction mixture.
-
Maintain the reaction temperature at 45 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Upon completion, the reaction mixture can be processed to isolate the product. This typically involves filtration to remove the heterogeneous catalyst, followed by solvent evaporation and purification of the crude product, for instance, by column chromatography.
Data Presentation
The following table summarizes the optimized reaction conditions and results for the synthesis of (-)-3-carene-2,5-dione from (+)-3-carene.[1]
| Parameter | Value |
| Catalyst | CuCl₂/AC |
| Substrate | (+)-3-carene |
| Oxidant | tert-Butyl hydroperoxide (TBHP) and O₂ |
| Solvent | Acetonitrile |
| Reaction Temperature | 45 °C |
| Molar ratio of CuCl₂ to (+)-3-carene | 1% |
| Volume ratio of (+)-3-carene to TBHP | 1:3 |
| Reaction Time | 12 hours |
| Conversion of (+)-3-carene | 100% |
| Selectivity for (-)-3-carene-2,5-dione | 78% |
Alternative Synthetic Routes
Other methods for the oxidation of 3-carene have also been reported, leading to various oxygenated derivatives including carenones. These include:
-
Oxidation with Dioxygen and a Sol-gel Co/SiO₂ Catalyst : This solvent-free method can lead to both epoxidation and allylic oxidation products.
-
Oxidation with Hydrogen Peroxide and Manganese(III) Porphyrin Complexes : This reaction is carried out at room temperature in acetonitrile with ammonium (B1175870) acetate (B1210297) as a co-catalyst, yielding products such as 3-caren-5-one and 3-carene-2,5-dione.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of (-)-3-carene-2,5-dione from (+)-3-carene.
Caption: Experimental workflow for the synthesis of carone.
References
Application Note: Quantitative Analysis of Carone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carone, a monoterpene found in essential oils of plants like spearmint and caraway, exists as two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone, each with distinct organoleptic properties.[1] Beyond its use in the food and cosmetic industries, carone and other monoterpenes are being investigated for their potential chemopreventive and anti-carcinogenic properties.[2] Accurate and robust analytical methods for the quantification of carone in various matrices, including pharmaceutical formulations, biological samples, and raw materials, are crucial for research, quality control, and drug development.[1][3] This application note provides detailed protocols and quantitative data for the analysis of carone using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods for Carone Quantification
Several chromatographic techniques are suitable for the quantification of carone. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for carone quantification due to its simplicity, robustness, and good repeatability.[4] It is particularly well-suited for analyzing carone in pharmaceutical formulations and dietary supplements.[3][4]
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Normal Phase HPLC |
| Column | Whatman PartiSphere C18[4] | Cogent Bidentate C18™[2] |
| Mobile Phase | Methanol (B129727):Water (72:28, v/v)[4] | A: Dichloromethane, B: Hexane (Gradient)[2] |
| Detection | UV[4] | UV @ 254nm[2] |
| Detection Limit | 2 µg/g (in diet)[4] | Not Reported |
| Linearity | Good[3] | Not Reported |
| Accuracy | R.S.D. = 5.5-23.3%[4] | Not Reported |
| Precision | Repeatability (R.S.D. = 4.2-16.1%), Reproducibility (R.S.D. = 3.7-19%)[4] | Good[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like carone.[1][5] It offers high sensitivity and specificity, making it ideal for analyzing complex matrices such as essential oils and biological samples.[1][6]
Quantitative Data Summary for GC-MS Methods
| Parameter | Method 1: General GC-MS |
| Column | PE-5HT (30 m × 0.25 mm × 0.1 µm)[7] |
| Carrier Gas | Helium[7] |
| Injector Temp. | 250°C[7] |
| Oven Program | Initial 60°C, ramp to 310°C[7] |
| Detection | Mass Spectrometry (Scan mode)[7] |
| Quantification | Based on peak area of characteristic ions[8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of carone, especially at low concentrations in complex biological matrices like plasma and urine.[9] This technique is particularly valuable for pharmacokinetic and metabolomic studies.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1: General LC-MS/MS |
| Column | C18 reverse phase column |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (Gradient) |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10] |
| Detection | Triple Quadrupole Mass Spectrometer (Multiple Reaction Monitoring - MRM) |
| LOD/LOQ | Typically in the low ng/mL to pg/mL range |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results.[11] The choice of method depends on the sample matrix.
-
Solid Samples (e.g., animal feed, suppositories):
-
Liquid Samples (e.g., essential oils, liquid formulations):
-
Dilute the sample in a compatible solvent (e.g., methanol for RP-HPLC, hexane/dichloromethane for NP-HPLC).[2]
-
Filter through a 0.45 µm filter.
-
-
Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation: For plasma samples, add a 3:1 ratio of cold acetonitrile, vortex, and centrifuge to precipitate proteins.[11]
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to extract and concentrate carone from urine or plasma.[10] Elute with methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC Protocol (Isocratic Reversed-Phase)
This protocol is based on the method described by Witschi et al. (1998).[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Whatman PartiSphere C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of methanol and water (72:28, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 238 nm.
-
Quantification: Prepare a calibration curve using carone standards of known concentrations.
GC-MS Protocol
This protocol provides a general procedure for the analysis of carone in essential oils.
-
Instrumentation: GC-MS system with a split/splitless injector.
-
Column: PE-5HT capillary column (30 m x 0.25 mm, 0.1 µm film thickness) or similar.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 60°C for 1 minute, then ramp at 4°C/min to 310°C and hold for 6 minutes.[7]
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan from m/z 40 to 600.[7]
-
Identification: Identify carone based on its retention time and mass spectrum, comparing to a reference standard or library.
-
Quantification: Use the peak area of a characteristic ion (e.g., m/z 82, 108, 150) and a calibration curve.
LC-MS/MS Protocol
This protocol is a general guideline for the sensitive quantification of carone in biological fluids.
-
Instrumentation: LC-MS/MS system with an ESI or APCI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for carone need to be determined by infusing a standard solution.
-
Quantification: Use an internal standard and a calibration curve.
Visualizations
Caption: General experimental workflow for carone quantification.
Caption: Hypothetical signaling pathway influenced by a xenobiotic like carone.
References
- 1. Carvone Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Carvone and Loratadine Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Development and validation of a new analytical HPLC method for the estimation of carvone in suppositories | Semantic Scholar [semanticscholar.org]
- 4. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Analysis of β-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitamin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tecan.com [tecan.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Carvone as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvone (B1668592), a naturally occurring monoterpene, is a versatile and economically significant chiral building block in asymmetric synthesis.[1][2] Available in both (R)-(-) and (S)-(+)-enantiomeric forms, it provides a readily accessible scaffold for the construction of complex chiral molecules, including a wide array of natural products and biologically active compounds.[1][3] Its rich functionality, comprising an α,β-unsaturated ketone, a chiral center, and an additional double bond, allows for a diverse range of chemical transformations.[4] This document provides detailed application notes and experimental protocols for key reactions utilizing carvone as a chiral starting material.
Key Synthetic Transformations and Applications
Carvone is a valuable precursor in the synthesis of various high-value molecules, including sesquiterpenoids, cannabinoids, and other biologically active compounds.[3][5][6][7] Its utility stems from the ability to undergo regio- and stereoselective reactions, such as epoxidations, Michael additions, and Robinson annulations.
Diastereoselective Epoxidation of the Isopropenyl Group
The selective epoxidation of the exocyclic double bond of carvone provides valuable chiral intermediates.[4] While direct epoxidation with reagents like m-CPBA often results in low diastereoselectivity, organocatalytic methods have been developed to afford separable diastereomers.[4]
Data Presentation: Organocatalytic Bromination-Epoxidation of (R)-Carvone
| Entry | Organocatalyst | Solvent | Time (h) | Yield of Bromoesters (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | CH2Cl2 | 72 | 15 | 1:1 |
| 2 | Proline | CH2Cl2 | 48 | 40 | 1:1.5 |
| 3 | Quinidine | CH2Cl2 | 24 | 55 | 1:2.3 |
| 4 | Diphenylprolinol | CH2Cl2 | 48 | 45 | 1:1.8 |
Data adapted from the diastereoselective synthesis of 7,8-carvone epoxides.[4]
Experimental Protocol: Diastereoselective Synthesis of 7,8-Carvone Epoxides [4]
Step 1: Organocatalytic Bromination
-
To a solution of (R)-carvone (1.0 mmol) and o-nitrobenzoic acid (1.4 mmol) in dichloromethane (B109758) (CH2Cl2, 10 mL), add the selected organocatalyst (e.g., quinidine, 0.1 mmol).
-
Cool the mixture to 0 °C and add N-bromosuccinimide (NBS) (1.4 mmol) portion-wise.
-
Stir the reaction at room temperature for the time indicated in the table above, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diastereomeric bromoesters.
Step 2: Epoxidation
-
Dissolve the isolated bromoester (1.0 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 10 mL).
-
Add potassium carbonate (K2CO3) (2.0 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 7,8-carvone epoxide can be used in subsequent steps without further purification.
Diagram: Synthesis of 7,8-Carvone Epoxides
Caption: Synthetic pathway for 7,8-carvone epoxides.
Michael Addition for Carbon-Carbon Bond Formation
The α,β-unsaturated ketone moiety in carvone is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles. This reaction is fundamental for constructing more complex carbon skeletons.[8][9]
Data Presentation: Michael Addition of Cyanide to (S)-(+)-Carvone
| Nucleophile | Base | Solvent | Yield of Adduct (%) |
| KCN | - | Water/Ethanol (B145695) | High |
Data derived from the application of S-(+)-carvone in the synthesis of biologically active natural products.[10]
Experimental Protocol: Conjugate Addition of Cyanide to (S)-(+)-Carvone [10]
-
Dissolve (S)-(+)-carvone (1.0 mmol) in a mixture of ethanol and water.
-
Add potassium cyanide (KCN) (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) under a fume hood.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the cyano ketone.
Diagram: Michael Addition Workflow
Caption: Workflow for Michael addition to carvone.
Robinson Annulation for Fused Ring Systems
The Robinson annulation, a powerful ring-forming reaction, combines a Michael addition with an intramolecular aldol (B89426) condensation.[11][12][13][14] Using carvone or its derivatives as the Michael donor allows for the stereoselective synthesis of bicyclic and polycyclic systems, which are common motifs in natural products.[10]
Data Presentation: Robinson Annulation of Carvone-derived Cyanoketone
| Michael Acceptor | Base | Dehydration Conditions | Yield of Decalone (%) |
| Methyl Vinyl Ketone | - | Acid or Base | High and Stereoselective |
Information based on the synthesis of functionalized decalones from S-(+)-carvone.[10]
Experimental Protocol: Base-Catalyzed Robinson Annulation [10]
-
To a solution of the carvone-derived cyano ketone (from the Michael addition protocol) (1.0 mmol) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, catalytic amount).
-
Add methyl vinyl ketone (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture until the Michael addition is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.
-
After cooling to room temperature, neutralize the reaction with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting decalone by column chromatography.
Diagram: Robinson Annulation Logical Relationship
Caption: Logical steps of the Robinson annulation.
Conclusion
Carvone is an invaluable chiral starting material for the asymmetric synthesis of a diverse range of complex molecules. The protocols and data presented herein provide a foundation for researchers to utilize carvone's unique chemical reactivity in their synthetic endeavors. The ability to perform diastereoselective and regioselective transformations makes it a powerful tool in modern organic synthesis and drug development. Further exploration of its reactivity continues to open new avenues for the efficient construction of novel chiral compounds.
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvone - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. Using (+)-Carvone to access novel derivatives of (+)-ent-Cannabidiol: the first asymmetric syntheses of (+)-ent-CBDP and (+)-ent-CBDV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carvone as a versatile chiral building block for total syntheses of heterocyclic sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Michael Addition [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.wur.nl [research.wur.nl]
- 11. Robinson annulation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 14. Robinson Annulation [organic-chemistry.org]
Application of Carone in Fragrance Formulation: A Detailed Analysis
A Note on Terminology: The term "carone" is not widely recognized as a standard fragrance ingredient in scientific and perfumery literature. It is likely a less common synonym or a potential misspelling of chemically related and more established fragrance molecules. Based on chemical nomenclature and available data, this document will focus on trans-para-menthan-2-one (CAS 499-70-7) , a plausible candidate for "carone" due to its chemical structure and olfactory properties. This compound is a saturated monocyclic ketone with a minty scent profile. For a comprehensive overview, closely related and commonly used fragrance ingredients such as carvone (B1668592) (a key component of spearmint and caraway oil) and various carane (B1198266) derivatives will also be referenced for context.
Application Notes
1. Introduction to trans-para-menthan-2-one
-
Chemical Name: trans-p-menthan-2-one
-
Synonyms: Carvomenthone, Tetrahydrocarvone
-
CAS Number: 499-70-7
-
Molecular Formula: C₁₀H₁₈O
-
Scent Profile: This molecule is characterized by a predominantly minty odor.[1] It can be further described as having herbaceous and slightly cooling nuances. Its clean and fresh profile makes it suitable for a variety of fragrance applications where a minty character is desired, without the sharp, spicy notes of unsaturated ketones like carvone.
2. Role in Fragrance Formulation
-
Primary Function: trans-p-menthan-2-one serves as a modifier and a top-to-middle note in fragrance compositions. Its primary role is to impart a fresh, minty, and clean character.
-
Applications: It is particularly useful in herbaceous and fougère types of fragrances.[1] Its profile also lends itself well to functional perfumery, such as in personal care products (soaps, shampoos, deodorants), household cleaners, and air care products where a sense of cleanliness and freshness is paramount.
-
Blending and Synergies: This ingredient blends well with a range of other fragrance materials:
-
Herbal Notes: Lavender, rosemary, sage, and thyme.
-
Citrus Notes: Lemon, bergamot, and grapefruit, to enhance freshness.
-
Woody Notes: Cedarwood, pine, and sandalwood, to add a clean, camphoraceous facet.
-
Fruity Notes: Can be used in trace amounts to add a lift to certain yellow fruit accords.[1]
-
-
Recommended Usage Levels: The recommended usage level for trans-p-menthan-2-one in a fragrance concentrate is up to 2.0000%.[1]
Data Presentation
Table 1: Physicochemical Properties of trans-p-menthan-2-one
| Property | Value | Reference |
| Appearance | Colorless clear oily liquid (estimated) | [1] |
| Molecular Weight | 154.25 g/mol | [2] |
| Specific Gravity | 0.89900 to 0.90300 @ 25.00 °C | [1] |
| Refractive Index | 1.45200 to 1.45500 @ 20.00 °C | [1] |
| Flash Point | 180.00 °F. TCC (82.22 °C) | [1] |
| Water Solubility | 0.25 g/L (predicted) | [2] |
| LogP | 2.68 (predicted) | [2] |
Table 2: Olfactory Characteristics and Usage of trans-p-menthan-2-one
| Characteristic | Description | Reference |
| Odor Type | Minty | [1] |
| Flavor Profile | Minty | [1] |
| Useful In | Mint, savory spices, fruity citrus, fruity yellow, sweet others | [1] |
| Recommended Use in Fragrance Concentrate | Up to 2.0000% | [1] |
Experimental Protocols
Protocol 1: Olfactory Evaluation of Raw Material
-
Objective: To assess the odor profile of trans-p-menthan-2-one.
-
Materials:
-
trans-p-menthan-2-one
-
Perfumer's alcohol (ethanol)
-
Smelling strips (blotters)
-
Glass beakers and pipettes
-
-
Procedure:
-
Prepare a 10% dilution of trans-p-menthan-2-one in perfumer's alcohol.
-
Dip a smelling strip into the dilution, ensuring it is saturated but not dripping.
-
Wave the strip gently under the nose and record the initial impressions (top notes). Note the intensity, character (minty, herbaceous, etc.), and any nuances.
-
Place the smelling strip in a holder and evaluate its scent profile at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to observe the evolution of the scent (middle and base notes) and to assess its substantivity.
-
Compare the odor profile with other minty raw materials (e.g., l-carvone, menthol) to understand its unique characteristics.
-
Protocol 2: Incorporation into a Fragrance Accord
-
Objective: To evaluate the performance of trans-p-menthan-2-one in a simple herbaceous fragrance accord.
-
Materials:
-
trans-p-menthan-2-one
-
Other fragrance raw materials (e.g., Linalool, Bergamot oil, Lavender oil, Oakmoss absolute)
-
Digital scale (4-decimal place accuracy)
-
Glass vials and pipettes
-
Perfumer's alcohol
-
-
Procedure:
-
Formulate a simple herbaceous accord. For example:
-
Bergamot oil: 30 parts
-
Linalool: 20 parts
-
Lavender oil: 15 parts
-
Oakmoss absolute (at 10%): 5 parts
-
-
Create a variation of this accord by adding trans-p-menthan-2-one at a specific concentration (e.g., 1% of the total formula).
-
Prepare both the original and the modified accords by carefully weighing each ingredient into a glass vial.
-
Allow the accords to macerate for at least 48 hours.
-
Evaluate the two accords on smelling strips, noting the effect of trans-p-menthan-2-one on the overall scent profile. Assess its impact on freshness, lift, and any changes to the other notes.
-
Protocol 3: Stability Testing in a Product Base (e.g., Bar Soap)
-
Objective: To assess the stability and performance of a fragrance containing trans-p-menthan-2-one in a bar soap base.
-
Materials:
-
Fragrance oil containing trans-p-menthan-2-one
-
Unscented bar soap base
-
Soap making equipment (e.g., melt and pour base, microwave or double boiler, molds)
-
Controlled environment chamber (for accelerated aging)
-
-
Procedure:
-
Melt the unscented soap base according to the manufacturer's instructions.
-
Incorporate the fragrance oil into the molten soap at a predetermined concentration (e.g., 1.5% w/w). Stir gently but thoroughly to ensure even distribution.
-
Pour the scented soap into molds and allow it to cool and solidify.
-
Wrap the soap bars in a non-reactive material.
-
Store a set of samples under controlled conditions (e.g., 40°C) and another set at room temperature (as a control).
-
Evaluate the samples at regular intervals (e.g., 1 week, 4 weeks, 8 weeks) for any changes in scent profile, intensity, and color. Compare the aged samples to the control samples.
-
Visualizations
Caption: Olfactory signaling pathway for an odorant molecule.
Caption: Fragrance development workflow incorporating a new material.
Caption: Logical relationship of scent characteristics for trans-p-menthan-2-one.
References
Application Notes and Protocols: Carone as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of carone, a versatile bicyclic monoterpene, as a chiral starting material in organic synthesis. The unique stereochemistry and reactive functional groups of carone make it an invaluable precursor for the synthesis of complex natural products and bioactive molecules.
Application Note 1: Total Synthesis of (+)-Ingenol from (+)-3-Carene
(+)-Ingenol is a complex diterpenoid that is the core of the FDA-approved drug Picato®, used for the treatment of actinic keratosis. Its intricate "inside-outside" bridged ring system presents a significant synthetic challenge. The following protocol outlines a highly efficient 14-step synthesis of (+)-ingenol starting from the readily available and inexpensive monoterpene (+)-3-carene.[1][2][3][4] This synthesis, developed by the Baran group, is a landmark example of how a simple terpene can be elaborated into a medicinally important complex molecule.[5]
Synthetic Strategy
The synthesis is divided into two main phases: a "cyclase phase" to construct the core carbocyclic framework and an "oxidase phase" to install the required oxygenation.[6] This biomimetic approach allows for the rapid assembly of the carbon skeleton followed by late-stage functionalization.[4]
Experimental Workflow: Synthesis of (+)-Ingenol
References
Application Notes and Protocols for the Oxidation of Carone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carone, a bicyclic monoterpene ketone, serves as a versatile chiral building block in organic synthesis. Its strained cyclopropane (B1198618) ring and carbonyl functionality offer unique opportunities for stereoselective transformations. The oxidation of carone can lead to a variety of valuable products, including lactones and dicarboxylic acids, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the oxidation of carone via two primary pathways: Baeyer-Villiger oxidation to form a lactone and oxidative cleavage to produce caronic acid.
Data Presentation
The following tables summarize the quantitative data for the described oxidation protocols.
Table 1: Baeyer-Villiger Oxidation of (+)-Carone
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 48 | ~95% | 4,4,7-trimethyl-2-oxabicyclo[5.1.0]octan-3-one |
Table 2: Oxidative Cleavage of 3-Carene (B45970) to Caronic Acid via Ozonolysis
| Step | Reagents | Solvent | Temperature (°C) | Key Intermediate/Product |
| 1. Ozonolysis | Ozone (O₃), then Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) / Dichloromethane (CH₂Cl₂) | -78 | Caronaldehyde |
| 2. Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone (B3395972) | 0 to Room Temperature | cis-Caronic Acid |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of (+)-Carone
This protocol describes the oxidation of the ketone functionality in carone to a lactone using a peroxyacid. The Baeyer-Villiger oxidation is a reliable method for inserting an oxygen atom adjacent to a carbonyl group.[1][2][3]
Materials:
-
(+)-Carone
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (+)-carone (1.0 eq) in dichloromethane (0.1 M), add m-CPBA (1.5 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4,4,7-trimethyl-2-oxabicyclo[5.1.0]octan-3-one, can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of cis-Caronic Acid via Ozonolysis of 3-Carene
This two-step protocol involves the ozonolysis of (+)-3-carene to form an intermediate keto-aldehyde (caronaldehyde), followed by oxidation to yield cis-caronic acid.[4][5][6][7] This pathway provides access to the dicarboxylic acid derivative of the carane (B1198266) skeleton.
Step 1: Ozonolysis of (+)-3-Carene
Materials:
-
(+)-3-Carene
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) generated from an ozone generator
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for ozonolysis
Procedure:
-
Dissolve (+)-3-carene (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (0.1 M) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen or argon gas to remove excess ozone.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the cold solution to reduce the intermediate ozonide.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of diatomaceous earth and wash the pad with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude caronaldehyde. This intermediate is often used in the next step without further purification.
Step 2: Oxidation of Caronaldehyde to cis-Caronic Acid
Materials:
-
Crude caronaldehyde from Step 1
-
Acetone
-
Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude caronaldehyde (1.0 eq) in acetone (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates that the oxidation is complete.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude cis-caronic acid can be purified by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Baeyer-Villiger oxidation of carone to a lactone.
Caption: Two-step synthesis of cis-caronic acid from 3-carene.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Ozonolysis of 3-carene in the atmosphere. Formation mechanism of hydroxyl radical and secondary ozonides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Ozonolysis of 3-carene in the atmosphere. Formation mechanism of hydroxyl radical and secondary ozonides. | Semantic Scholar [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
Application Notes and Protocols for Enzymatic Reactions Involving Carone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for studying enzymatic reactions involving the monoterpene carone. The information is relevant for researchers in biocatalysis, natural product chemistry, and drug metabolism. The protocols are intended to be a starting point and may require optimization for specific experimental setups.
Introduction
Carone, a bicyclic monoterpene, is a constituent of some essential oils and serves as a versatile chiral building block in organic synthesis. The enzymatic modification of carone is of significant interest for the production of valuable derivatives, such as flavor and fragrance compounds, and for understanding its metabolic fate in biological systems. This document outlines key enzymatic reactions involving carone, including oxidative metabolism by human cytochrome P450 enzymes and biotransformation by plant cell cultures. Additionally, a protocol for the enzymatic reduction of the related monoterpene carvone (B1668592) is provided as a model for potential reductive biotransformations of carone.
Data Presentation
Table 1: Quantitative Data for the Metabolism of Δ³-Carene by Human Cytochrome P450 Enzymes
| Enzyme | Metabolite | K_m_ (mM) | V_max_ (nmol/min/nmol P450) |
| CYP2B6 | Δ³-Carene-10-ol | 0.6 | 28.4 |
| CYP1A2 | Δ³-Carene-epoxide | 98.2 | 3.9 |
Data sourced from studies on the in vitro metabolism of Δ³-carene using recombinant human cytochrome P450 enzymes.[1][2]
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Δ³-carene by human cytochrome P450 enzymes.
Caption: A generalized experimental workflow for studying enzymatic reactions of carone.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Δ³-Carene using Human Liver Microsomes
This protocol is designed to study the metabolism of Δ³-carene by human liver microsomes (HLMs) to identify the formation of metabolites such as Δ³-carene-10-ol and Δ³-carene-epoxide.[1][2]
Materials:
-
Human liver microsomes (HLMs)
-
Δ³-Carene
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Ethyl acetate (B1210297)
-
Internal standard (e.g., tetradecane)
-
Microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
GC-MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)
-
Δ³-Carene (dissolved in a suitable solvent like DMSO, final concentration to be tested, e.g., in the range of the K_m_ value)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specific time period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Add an internal standard for quantification.
-
-
Extraction of Metabolites:
-
Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the metabolites.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).[3][4]
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
A typical temperature program for monoterpene analysis could be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 130°C at 10°C/min.
-
Ramp to 290°C at 30°C/min, hold for 10 minutes.[5]
-
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic standards, if available.
-
Protocol 2: Biotransformation of Carone using Picea abies Suspension Culture
This protocol describes the use of a Picea abies (Norway spruce) suspension culture for the biotransformation of carone isomers.
Materials:
-
Established Picea abies suspension cell culture
-
Murashige and Skoog (MS) medium or a modified version suitable for Picea abies.[1][6][7]
-
Plant growth regulators (e.g., auxins and cytokinins as required for the specific cell line)
-
Carone (dissolved in a minimal amount of a non-toxic solvent like ethanol)
-
Erlenmeyer flasks
-
Orbital shaker
-
Sterile filtration unit
-
Ethyl acetate for extraction
-
GC-MS system
Procedure:
-
Culture Maintenance:
-
Maintain the Picea abies suspension culture in a suitable liquid medium, such as MS medium supplemented with sucrose and plant growth regulators.[1][6][7]
-
Subculture the cells every 14-21 days by transferring a small volume of the culture to a fresh medium.
-
Grow the cultures on an orbital shaker at around 120 rpm in the dark at 25°C.
-
-
Biotransformation Setup:
-
To a flask containing the actively growing cell culture, add a sterile-filtered solution of carone. The final concentration of carone should be optimized to avoid toxicity to the cells (e.g., 100-500 mg/L).
-
Include a control flask with carone in the medium but without cells to check for abiotic degradation.
-
Incubate the flasks under the same conditions as for culture maintenance.
-
-
Time-Course Sampling and Extraction:
-
At different time points (e.g., 0, 24, 48, 72 hours), aseptically remove aliquots of the culture.
-
Separate the cells from the medium by filtration or centrifugation.
-
Extract the medium and the cells separately with an equal volume of ethyl acetate.[3][4][8]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
GC-MS Analysis:
-
Analyze the concentrated extracts by GC-MS as described in Protocol 1 to identify and quantify the biotransformation products.
-
Protocol 3: Model Protocol for Whole-Cell Bioreduction of Carvone using Enoate Reductase
This protocol is adapted from studies on the bioreduction of (R)-carvone and can serve as a template for developing a process for carone reduction.[9][10][11] It utilizes E. coli cells overexpressing an enoate reductase.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the expression of an enoate reductase.
-
LB medium with appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Carvone (as a model substrate)
-
A cosubstrate for cofactor regeneration (e.g., glucose or formate (B1220265) if a formate dehydrogenase is co-expressed).
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Centrifuge
-
Cell disruption equipment (e.g., sonicator) if using cell-free extract.
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Biocatalyst Preparation (Whole Cells):
-
Grow the recombinant E. coli strain in LB medium with the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 20-25°C) overnight.
-
Harvest the cells by centrifugation and wash with buffer. The cell paste can be used directly or stored at -80°C.
-
-
Whole-Cell Bioreduction:
-
Resuspend the harvested cells in the reaction buffer to a desired cell density.
-
Add the cosubstrate for cofactor regeneration (e.g., glucose).
-
Add carvone to the cell suspension. Due to the potential toxicity and low aqueous solubility of monoterpenes, substrate can be added neat or dissolved in a co-solvent.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.
-
-
Reaction Monitoring and Work-up:
-
Take samples at different time points.
-
Extract the samples with an equal volume of ethyl acetate.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS.
-
-
GC-MS Analysis:
-
Use a chiral GC column if the stereoselectivity of the reduction is to be determined.
-
Analyze the samples as described in Protocol 1.
-
Protocol 4: Cytochrome P450 Inhibition Assay
This protocol is for determining the inhibitory potential of a compound against specific human CYP isoforms using human liver microsomes and isoform-specific probe substrates.[5][12][13]
Materials:
-
Human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.)
-
Test compound (potential inhibitor)
-
Known specific inhibitors for each isoform (as positive controls)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plates
-
Plate incubator and shaker
-
LC-MS/MS system
Procedure:
-
Assay Plate Preparation:
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Add HLMs and the specific probe substrate to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).
-
Terminate the reactions by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC_50_ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.[14]
-
References
- 1. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. himedialabs.com [himedialabs.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Carone and its Derivatives: Applications in Medicinal Chemistry
Introduction
Carone, a monoterpenoid ketone found in the essential oils of plants like spearmint and caraway, has emerged as a promising scaffold in medicinal chemistry. Its inherent biological activities, coupled with a chiral structure that allows for stereospecific modifications, make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the applications of carone and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory and anticancer properties. Detailed protocols for the synthesis of key derivatives and the biological evaluation of their activities are also presented.
Carone exists as two enantiomers, (S)-(+)-carvone and (R)-(-)-carvone, which can exhibit different biological effects. The versatility of its chemical structure, featuring a cyclohexenone ring and an isopropenyl group, allows for a variety of chemical modifications to enhance its potency and selectivity for various biological targets. Researchers have successfully synthesized a range of carone derivatives, including hydroxy, epoxide, and triazole-containing analogues, and have evaluated their potential as anti-inflammatory and anticancer agents.[1][2][3]
Anti-inflammatory Applications
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Carone and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]
Mechanism of Action: Sirtuin-1 (SIRT1) Activation
(S)-(+)-Carvone has been identified as a novel activator of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in regulating inflammation.[4] The activation of SIRT1 by (S)-(+)-carvone leads to the deacetylation of the p65 subunit of NF-κB at lysine (B10760008) 310. This post-translational modification inhibits the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and various cytokines.[4]
Quantitative Data: Anti-inflammatory Activity of Carvone Derivatives
The anti-inflammatory potential of various carone derivatives has been quantified by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Modification | IC50 for NO Inhibition (µM) | Reference |
| (S)-(+)-Carvone | Parent Compound | >500 | [1] |
| (R)-(-)-Carvone | Parent Compound | >500 | [1] |
| R-(-)-8-hydroxycarvone | Hydroxylation | ~250 | [1] |
| S-(+)-8-hydroxycarvone | Hydroxylation | ~300 | [1] |
| R-(-)-carvone-5,6-oxide | Epoxidation | >500 | [1] |
| S-(+)-carvone-5,6-oxide | Epoxidation | >500 | [1] |
Anticancer Applications
Carone and its derivatives have also shown promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Mechanism of Action: Apoptosis Induction
L-carvone has been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231).[5] The proposed mechanism involves the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of pro-apoptotic proteins like Bad and leads to the activation of caspases, ultimately resulting in programmed cell death.
Quantitative Data: Anticancer Activity of Carvone and Derivatives
The cytotoxic effects of carone and its derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cancer Cell Line | IC50 | Reference |
| L-carvone | MCF-7 (Breast) | 1.2 mM | [5] |
| L-carvone | MDA-MB-231 (Breast) | 1.0 mM | [5] |
| D-carvone | Molt-4 (Leukemia) | 20 µM | [2] |
| Cyane-carvone | Not specified | Not specified | [6] |
Experimental Protocols
Synthesis of R-(-)-8-hydroxycarvone[1]
Materials:
-
R-(-)-carvone
-
Sulfuric acid (50% aqueous solution)
-
Hexane
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To 500 mg of R-(-)-carvone in a round-bottom flask cooled in an ice bath, slowly add 3.3 mL of 50% aqueous sulfuric acid.
-
Stir the mixture vigorously at 0°C for 24 hours.
-
Extract the reaction mixture with 6 mL of a 3:1 hexane:ether solution to remove byproducts and unreacted carvone.
-
Separate the aqueous layer and perform a continuous extraction with diethyl ether (3 x 6 mL) for 24 hours.
-
Wash the combined ether extracts with brine containing sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Further extract the aqueous layer with ethyl acetate (3 x 10 mL) for 12 hours.
-
Combine all organic extracts and purify the crude product by flash chromatography to afford pure R-(-)-8-hydroxycarvone.
MTT Assay for Cytotoxicity[2]
Materials:
-
Cancer cell lines (e.g., Molt-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Carvone or carvone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed 6 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 5 µM to 30 µM for D-carvone) for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for iNOS and NF-κB[4][7]
Materials:
-
RAW 264.7 macrophages
-
LPS (from E. coli)
-
Carvone or carvone derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-p65, anti-phospho-IκBα, anti-acetyl-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Carone and its derivatives represent a valuable class of natural product-inspired compounds with significant potential in medicinal chemistry. Their demonstrated anti-inflammatory and anticancer activities, coupled with well-defined mechanisms of action, provide a solid foundation for further drug development efforts. The synthetic and biological evaluation protocols provided herein offer a practical guide for researchers interested in exploring the therapeutic potential of this versatile scaffold. Future studies should focus on optimizing the structure of carone to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.
References
- 1. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Application Notes and Protocols for the Experimental Setup of Carvone Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvone (B1668592), a monoterpene ketone, is a chiral molecule existing as two enantiomers: (S)-(+)-carvone, the primary component of caraway seed oil with a characteristic spicy, rye-like scent, and (R)-(-)-carvone, which imparts the distinctive minty aroma to spearmint oil.[1][2][3] These enantiomers find extensive applications in the food, fragrance, and pharmaceutical industries. Effective isolation and purification of carvone from its natural sources or synthetic reaction mixtures are crucial for its various applications. Distillation, a fundamental separation technique, is the primary method employed for this purpose. This document provides detailed application notes and protocols for the experimental setup of carvone distillation, focusing on steam distillation, fractional distillation, and vacuum distillation.
Data Presentation: Quantitative Analysis of Carvone Distillation
The efficiency of carvone distillation can be evaluated based on several quantitative parameters, including yield and purity, which are influenced by the chosen distillation method and experimental conditions. The following table summarizes key quantitative data from various studies on carvone distillation.
| Distillation Method | Starting Material | Key Parameters | Carvone Purity (%) | Essential Oil Yield (%) | Reference |
| Fractional Distillation | Mentha longifolia Essential Oil | Pressure: 29-38 mmHg, Column Temp: 76-83°C | 92.97 - 98.16 | - | [4][5] |
| Hydro-distillation | Dried Spearmint (Mentha spicata L.) | pH 2 | - | Increased by 100% compared to control | [6][7] |
| Hydro-distillation | Dried Spearmint (Mentha spicata L.) | 1.5% NaCl | - | Increased by 20.87% compared to control | [6][7] |
| Microwave-Assisted Hydro-distillation | Dried Spearmint (Mentha spicata L.) | 120 minutes | Carvone increased by 12.7% | Reduced compared to control | [6][7] |
| Steam Distillation | Spearmint Leaves | Atmospheric Pressure | - | - | [8][9] |
| Vacuum Distillation | Caraway or Spearmint Oil | Pressure < 2 mmHg | High purity distillate | - | [10] |
Experimental Protocols
Protocol 1: Steam Distillation for Isolation of Carvone from Plant Material
Steam distillation is a widely used method to isolate essential oils from plant materials.[8][9] It is particularly suitable for temperature-sensitive compounds like carvone as it allows for distillation at a temperature below the boiling point of water.[8]
Materials:
-
50 g of dried spearmint or caraway seeds
-
Deionized water
-
Round-bottom flask (500 mL)
-
Heating mantle
-
Claisen adapter
-
Still head
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Dichloromethane (B109758) or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Place 50 g of the plant material (e.g., spearmint leaves) into a 500 mL round-bottom flask.
-
Add approximately 250-300 mL of deionized water to the flask, ensuring the plant material is fully submerged.
-
Assemble the steam distillation apparatus as shown in the diagram below.
-
Heat the flask using a heating mantle to generate steam.
-
The steam will pass through the plant material, carrying the volatile carvone with it.
-
The mixture of steam and carvone vapor will then pass into the condenser, where it will cool and liquefy.
-
Collect the distillate, which will consist of a milky-white emulsion of carvone and water, in the receiving flask.
-
Continue the distillation until no more oil droplets are observed in the distillate.
-
Transfer the collected distillate to a separatory funnel.
-
Extract the carvone from the aqueous layer using a suitable organic solvent like dichloromethane (perform 2-3 extractions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude carvone oil.
Protocol 2: Fractional Distillation for the Purification of Carvone
Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points.[1] This method is effective for separating carvone from other components in essential oils, such as limonene, which has a lower boiling point.[10]
Materials:
-
Crude carvone oil
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Thermometer
Procedure:
-
Place the crude carvone oil into the distillation flask along with boiling chips or a magnetic stir bar.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask gently.
-
As the mixture heats, the component with the lower boiling point (e.g., limonene) will vaporize first, rise through the fractionating column, and then condense and be collected in the first receiving flask.
-
Monitor the temperature at the still head. A stable temperature plateau indicates that a pure component is distilling.
-
Once the first fraction has been collected, the temperature will begin to rise again.
-
Change the receiving flask to collect the next fraction, which will be enriched in carvone. Collect the fraction that distills at a stable temperature corresponding to the boiling point of carvone (approx. 230 °C at atmospheric pressure).[10]
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
Protocol 3: Vacuum Distillation for High-Purity Carvone
Vacuum distillation is used for compounds that have high boiling points or are prone to decomposition at their atmospheric boiling point.[10][11] By reducing the pressure, the boiling point of carvone is lowered, allowing for distillation at a lower temperature and preventing thermal degradation.[10][11]
Materials:
-
Partially purified carvone
-
Round-bottom flask
-
Short-path distillation head or Claisen adapter with a condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Cold trap (optional but recommended to protect the pump)
Procedure:
-
Place the carvone sample and a magnetic stir bar into the round-bottom flask.[11]
-
Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum.[11]
-
Connect the apparatus to a vacuum pump, with a manometer in line to monitor the pressure. A cold trap can be placed between the apparatus and the pump.
-
Start the stirrer and then turn on the vacuum pump to reduce the pressure inside the system.[11]
-
Once the desired pressure is reached and stable (typically below 2 mmHg), begin to gently heat the flask.[10][11]
-
Observe the distillation and collect the fraction that distills at the expected boiling point for carvone at the recorded pressure.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Experimental workflow for carvone distillation.
Caption: Apparatus for steam distillation of carvone.
References
- 1. Carvone - Wikipedia [en.wikipedia.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 7. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. scribd.com [scribd.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. m.youtube.com [m.youtube.com]
Carvone in Pest Control Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvone (B1668592), a monoterpenoid found in the essential oils of plants such as spearmint and caraway, has garnered significant interest in the field of pest control research. Its insecticidal, repellent, and herbicidal properties, coupled with its generally recognized as safe (GRAS) status for food applications, make it a promising candidate for the development of bio-based pesticides. This document provides detailed application notes and protocols for researchers investigating the efficacy and mechanism of action of carvone against various pests.
Data Presentation
The following tables summarize the quantitative data on the toxicity of carvone against several key insect pests.
Table 1: Contact and Fumigant Toxicity of Carvone against Stored Product Insects
| Target Pest | Life Stage | Bioassay Type | Toxicity Metric | Value | Reference(s) |
| Tribolium castaneum (Red Flour Beetle) | Adult | Contact | LD50 | 2.64 µ g/adult | [1] |
| Tribolium castaneum (Red Flour Beetle) | Larva | Contact | LD50 | 24.87 µ g/larva | [2] |
| Tribolium castaneum (Red Flour Beetle) | Adult | Fumigant | LC50 | 1.96 mg/L air | [1] |
| Tribolium castaneum (Red Flour Beetle) | Larva | Fumigant | LC50 | 8.73 mg/L air | [2] |
| Sitophilus zeamais (Maize Weevil) | Adult | Contact | LD50 | 2.79 µ g/adult | [1] |
| Sitophilus zeamais (Maize Weevil) | Adult | Fumigant | LC50 | 2.76 mg/L air | [1] |
Table 2: Aphidicidal and Acetylcholinesterase (AChE) Inhibitory Activity of Carvone
| Target Pest | Bioassay Type | Toxicity Metric | Value | Reference(s) |
| Rhopalosiphum maidis (Corn Leaf Aphid) | Contact | LC50 (24h) | 0.87 mg/mL | [3] |
| Sitobion avenae (English Grain Aphid) | Contact | LC50 (24h) | 1.94 mg/mL | [3] |
| Rhopalosiphum maidis (Corn Leaf Aphid) | AChE Inhibition | IC50 | 0.07 mg/mL | [3] |
| Sitobion avenae (English Grain Aphid) | AChE Inhibition | IC50 | 3.83 mg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Contact Toxicity Bioassay (Topical Application)
Objective: To determine the dose-dependent mortality of an insect pest upon direct contact with carvone.
Materials:
-
(R)-(-)-Carvone or (S)-(+)-Carvone (≥97% purity)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or micropipette
-
Glass vials or petri dishes
-
Test insects (e.g., Tribolium castaneum adults)
-
Fume hood
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of carvone in acetone. From this stock, prepare a series of dilutions to create a range of concentrations. A negative control of acetone alone should also be prepared.
-
Insect Handling: Anesthetize the test insects (e.g., using CO2 or by chilling) to facilitate handling.
-
Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each carvone dilution to the dorsal thorax of each insect. Treat the control group with acetone only.
-
Incubation: Place the treated insects in clean glass vials or petri dishes with a food source (if necessary) and a ventilated lid. Maintain the insects in an incubator at a controlled temperature and humidity (e.g., 28 ± 2°C and 65 ± 5% RH).
-
Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 (the lethal dose required to kill 50% of the test population) using probit analysis.
Protocol 2: Fumigant Toxicity Bioassay
Objective: To assess the toxicity of carvone vapors to an insect pest.
Materials:
-
Carvone
-
Acetone
-
Filter paper discs
-
Glass jars or vials with airtight lids
-
Test insects (e.g., Sitophilus zeamais adults)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of carvone in acetone.
-
Application: Apply a specific volume of each carvone solution onto a filter paper disc. Allow the acetone to evaporate completely in a fume hood, leaving a known amount of carvone on the paper.
-
Exposure: Place the treated filter paper inside a glass jar of a known volume. Introduce a known number of test insects into the jar and seal it tightly. A control group with a filter paper treated only with acetone should be included.
-
Incubation: Keep the sealed jars in an incubator at a controlled temperature and humidity for a specified exposure period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with a food source and fresh air. Record mortality after a recovery period (e.g., 24 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality. Determine the LC50 (the lethal concentration required to kill 50% of the test population) using probit analysis.
Protocol 3: Repellent Activity Bioassay (Area Preference Method)
Objective: To evaluate the ability of carvone to repel a target pest.
Materials:
-
Carvone
-
Ethanol or acetone
-
Filter paper discs (e.g., Whatman No. 1)
-
Petri dishes
-
Test insects (e.g., mosquitoes, Aedes aegypti)
-
Test cage or chamber
Procedure:
-
Preparation of Test Area: Cut a filter paper disc in half. Apply a solution of carvone in a suitable solvent to one half of the disc and the solvent alone to the other half. Allow the solvent to evaporate completely.
-
Assembly: Place the two halves of the filter paper together in a petri dish.
-
Insect Release: Release a known number of insects into the center of the petri dish and cover it.
-
Observation: At predetermined time intervals (e.g., 1, 5, 10, 30, and 60 minutes), count the number of insects on each half of the filter paper.
-
Data Analysis: Calculate the Percentage Repellency (PR) for each observation time using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of carvone on acetylcholinesterase activity.
Materials:
-
Carvone
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or insect homogenate)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of AChE in phosphate buffer. Prepare a series of dilutions of carvone in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is low).
-
Assay Reaction: In a 96-well microplate, add the following to each well in order: phosphate buffer, carvone solution (or solvent for control), and DTNB solution.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of carvone. Determine the percentage of inhibition relative to the control. Calculate the IC50 value (the concentration of carvone required to inhibit 50% of the AChE activity).
Signaling Pathways and Mechanisms of Action
Carvone exerts its insecticidal effects through multiple modes of action, primarily targeting the insect's nervous system.
Modulation of GABAergic Synapse
Carvone has been shown to act as a negative allosteric modulator of the GABA (gamma-aminobutyric acid) receptor, a major inhibitory neurotransmitter receptor in insects.[4] By interfering with GABA binding, carvone disrupts the normal inhibitory signaling in the central nervous system, leading to hyperexcitation, convulsions, and eventual death of the insect.
Caption: Carvone's modulation of the GABAergic synapse in insects.
Inhibition of Acetylcholinesterase (AChE)
Carvone has also been identified as an inhibitor of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Caption: Inhibition of acetylcholinesterase (AChE) by carvone.
Experimental Workflow
A typical workflow for evaluating carvone as a potential pest control agent is outlined below.
Caption: Experimental workflow for carvone pest control research.
Conclusion
Carvone demonstrates significant potential as a multifaceted pest control agent. Its insecticidal and repellent activities against a range of pests, coupled with its action on key neurological targets, make it a compelling subject for further research and development. The protocols and data presented in this document are intended to provide a solid foundation for researchers working to unlock the full potential of carvone as a safe and effective biopesticide. Further investigations into formulation development, field efficacy, and the effects on non-target organisms are crucial next steps in its path toward commercialization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Carenone Synthesis
Welcome to the technical support center for the synthesis of carenones, valuable intermediates in the development of novel therapeutics and other fine chemicals. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of carenone synthesis, primarily through the allylic oxidation of 3-carene (B45970).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing carenones?
The primary route to producing carenones, such as 3-carene-2,5-dione, is the allylic oxidation of (+)-3-carene. This method targets the carbon atoms adjacent to the double bond in the 3-carene molecule. Various oxidizing agents and catalytic systems can be employed to achieve this transformation.
Q2: I am experiencing low yields in my carenone synthesis. What are the potential causes?
Low yields in carenone synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the oxidation.
-
Poor Quality of Starting Materials: Impurities in the 3-carene or degradation of the oxidizing agent can lead to side reactions and reduced product formation.
-
Side Product Formation: Competing reactions, such as epoxidation of the double bond, can consume the starting material and lower the yield of the desired carenone.[1]
-
Product Degradation: The carenone product may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Significant loss of product can occur during extraction, chromatography, or crystallization.
Q3: How can I minimize the formation of side products like epoxides?
The selectivity between allylic oxidation (to form carenones) and epoxidation is a key challenge. Here are some strategies to favor the desired allylic oxidation:
-
Choice of Catalyst and Oxidant: Certain catalyst-oxidant combinations are known to favor allylic oxidation over epoxidation. For instance, systems like CuCl₂/AC with TBHP and O₂ have shown good selectivity for producing (-)-3-carene-2,5-dione.[2]
-
Reaction Temperature: Carefully controlling the reaction temperature can influence the reaction pathway. It is often necessary to determine the optimal temperature empirically for a specific catalytic system.
-
Solvent Selection: The polarity of the solvent can affect the reactivity and selectivity of the oxidizing species.
Q4: What are some common challenges during the purification of carenones?
Purification of carenones from the reaction mixture can be challenging due to:
-
Similar Polarities of Products: The desired carenone and various side products (e.g., other ketones, alcohols, and epoxides) may have similar polarities, making chromatographic separation difficult.
-
Thermal Instability: Some carenones may be sensitive to heat, limiting the use of high-temperature purification techniques like distillation.
-
Co-elution during Chromatography: Overlapping peaks in column chromatography can lead to impure fractions and product loss. Optimization of the eluent system is crucial.
Troubleshooting Guides
Problem 1: Low Conversion of 3-Carene
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and properly activated. For heterogeneous catalysts, check for proper dispersion and surface area. |
| Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent. For reagents like tert-butyl hydroperoxide (TBHP), verify its concentration. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. |
| Presence of Inhibitors in the Starting Material | Purify the starting (+)-3-carene by distillation to remove any potential inhibitors or non-reactive isomers. |
Problem 2: Low Selectivity (High Proportion of Side Products)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst/Oxidant System | Research and select a catalytic system reported to have high selectivity for allylic oxidation of 3-carene. The CuCl₂/AC with TBHP/O₂ system is a good starting point.[2] |
| Suboptimal Reaction Temperature | Perform small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures may favor the desired product. |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratios of the substrate, catalyst, and oxidant. Excess oxidant can sometimes lead to over-oxidation or side reactions. |
| Solvent Effects | Experiment with different solvents to see their effect on selectivity. Acetonitrile has been used successfully in some copper-catalyzed systems.[2] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Products in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate compounds with similar polarities. |
| Product Degradation during Purification | If the product is thermally labile, avoid high temperatures during solvent removal (rotoevaporation). Use techniques like flash chromatography at room temperature. |
| Formation of Complex Mixtures | If the reaction mixture is too complex, consider a different synthetic route or a more selective catalyst to simplify the product profile. |
Experimental Protocols
Synthesis of (-)-3-Carene-2,5-dione via Allylic Oxidation[2]
This protocol describes the selective allylic oxidation of (+)-3-carene using a heterogeneous copper(II) chloride catalyst supported on activated carbon.
Materials:
-
(+)-3-Carene
-
tert-Butyl hydroperoxide (TBHP)
-
Copper(II) chloride (CuCl₂)
-
Activated Carbon (AC)
-
Oxygen (O₂)
-
Acetonitrile (solvent)
Procedure:
-
Catalyst Preparation: Prepare the CuCl₂/AC catalyst by impregnating activated carbon with a solution of CuCl₂.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and an oxygen inlet, add the CuCl₂/AC catalyst and acetonitrile.
-
Addition of Reactants: Add (+)-3-carene to the reaction mixture.
-
Reaction Execution: While bubbling oxygen through the mixture, add tert-butyl hydroperoxide (TBHP).
-
Monitoring and Workup: Monitor the reaction by GC or TLC. After completion, filter the catalyst and work up the reaction mixture to isolate the product.
Optimized Reaction Conditions:
| Parameter | Optimal Value |
| Reaction Temperature | 45 °C |
| Molar Ratio (CuCl₂ to (+)-3-carene) | 1% |
| Volume Ratio ((+)-3-carene to TBHP) | 1:3 |
| Reaction Time | 12 hours |
Expected Outcome:
Alternative Oxidation Methods
While the copper-catalyzed system is effective, other oxidizing agents can be employed for the allylic oxidation of 3-carene. The choice of reagent can significantly influence the product distribution and yield.
| Oxidizing Agent/System | Potential Products | Remarks |
| Chromium Trioxide (CrO₃) | Carenones, Carboxylic acids | A strong oxidizing agent, often used in Jones oxidation.[3][4][5] Can lead to over-oxidation if not controlled. Highly toxic and carcinogenic.[3][6] |
| Selenium Dioxide (SeO₂) | Allylic alcohols, Carenones | Known for the Riley oxidation, which can selectively oxidize allylic positions.[7][8] Selenium compounds are toxic and should be handled with care.[8] |
| Manganese Porphyrins/H₂O₂ | α-3,4-epoxycarane, β-3,4-epoxycarane, 3-caren-5-one, 3-carene-2,5-dione | Can produce a mixture of oxidation products, including both epoxides and ketones.[2] |
| Cobalt Phthalocyanine/Al₂O₃ with TBHP/O₂ | (-)-3-Carene-2,5-dione | Another catalytic system for selective allylic oxidation.[2] |
Visualizing the Process
To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromium Trioxide [commonorganicchemistry.com]
- 4. Chromium trioxide - Sciencemadness Wiki [sciencemadness.org]
- 5. Oxidation using chromic acid [almerja.com]
- 6. Chromium trioxide - Wikipedia [en.wikipedia.org]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of Carone Isomers
Welcome to the technical support center for the purification of carone isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you with your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are carone isomers and why is their separation important?
Carone is a bicyclic monoterpene ketone that exists as several stereoisomers. Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The primary isomers of interest are (+)-carene and (-)-carene, which are enantiomers, and their related diastereomers. In drug development and fragrance industries, different isomers can have vastly different biological activities, potencies, and sensory properties.[1][2] Therefore, isolating the specific, desired isomer is critical for efficacy and safety.
Q2: What are the main challenges in separating carone isomers?
The primary challenge lies in the fact that enantiomers have identical physical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making them inseparable by standard chromatographic techniques like conventional HPLC or GC.[3] Separating diastereomers is generally less difficult as they have different physical properties, but co-elution can still occur if the chosen chromatographic conditions are not optimal.[4]
Q3: What are the principal techniques used for separating carone isomers?
The most effective techniques for separating chiral compounds like carone isomers are:
-
Chiral Chromatography (HPLC, GC, SFC): This is a direct method that uses a chiral stationary phase (CSP) to selectively interact with each isomer, leading to different retention times.[5]
-
Indirect Method (Derivatization): This involves reacting the isomer mixture with a chiral derivatizing agent to form diastereomers.[6] These diastereomers have different physical properties and can be separated using standard (achiral) chromatography.[3]
-
Diastereoselective Crystallization: This technique can sometimes be used to selectively crystallize one diastereomer from a solution, offering a potential route for large-scale purification.[7][8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of carone isomers using chromatography.
Guide 1: Poor Resolution or No Separation
| Question | Possible Cause | Solution |
| Why am I not seeing any separation between my carone isomers on my chiral column? | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary selectivity for carone isomers. Chiral recognition depends on specific interactions like hydrogen bonding, π-π interactions, and steric hindrance.[5] | Solution: Screen a variety of chiral columns from different classes (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[4][5] Column selection is often an empirical process. |
| 2. Incorrect Mobile Phase: The mobile phase composition significantly impacts selectivity. For chiral HPLC, the type and concentration of the organic modifier and any additives are critical. | Solution: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, try different ratios of hexane/isopropanol (B130326) or hexane/ethanol (B145695). For reversed-phase, adjust the methanol/water or acetonitrile/water ratio. Small amounts of additives can sometimes enhance separation. | |
| 3. Temperature Effects: Column temperature can influence chiral recognition and peak shape. | Solution: Optimize the column temperature. Both increasing and decreasing the temperature can improve resolution, depending on the specific column and analyte. | |
| My diastereomers are co-eluting on a standard silica (B1680970) gel column. What should I do? | 1. Suboptimal Solvent System: The polarity of the eluent may be too high or too low, causing the isomers to travel together.[9] | Solution: Optimize the solvent system. Start with a low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity. Running a gradient elution can often resolve closely eluting compounds.[9] |
| 2. Wrong Stationary Phase: Standard silica may not be the best choice. | Solution: Try other achiral stationary phases. Columns with different selectivities, such as cyano (CN) or pentafluorophenyl (PFP) phases, can sometimes provide the necessary resolution for diastereomers.[4] |
Guide 2: Peak Shape Problems (Tailing, Broadening)
| Question | Possible Cause | Solution |
| Why are my peaks tailing or very broad? | 1. Column Overloading: Injecting too much sample saturates the stationary phase, leading to poor peak shape.[9][10] | Solution: Reduce the sample concentration or injection volume. For preparative work, the sample load should typically be 1-5% of the stationary phase mass.[10] |
| 2. Secondary Interactions: Undesirable interactions between carone and the stationary phase (e.g., with acidic silanol (B1196071) groups on silica) can cause tailing.[10] | Solution: Add a modifier to the mobile phase. For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) can mask active sites and improve peak shape. For reversed-phase, ensure the pH of the mobile phase is appropriate. | |
| 3. Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can precipitate at the column head, causing broad peaks. | Solution: Ensure the sample is completely dissolved in the mobile phase or a solvent with a similar or weaker elution strength. | |
| 4. Improper Column Packing: Voids or channels in the column bed lead to non-uniform flow and peak broadening.[9] | Solution: Repack the column, ensuring a uniform and densely packed bed. Slurry packing is generally recommended for high-performance applications.[9] |
Guide 3: Low Recovery or Yield
| Question | Possible Cause | Solution |
| Why is my product recovery very low after chromatography? | 1. Compound Degradation: Carone may be sensitive to the stationary phase. For instance, acidic silica gel can sometimes cause degradation of sensitive compounds.[10] | Solution: Use a deactivated stationary phase (e.g., end-capped C18) or a less acidic one like alumina. Alternatively, neutralize the silica gel by adding a base like triethylamine to the eluent.[9] |
| 2. Irreversible Adsorption: The compound may be binding too strongly to the column. | Solution: After the main elution, flush the column with a much stronger solvent to elute any remaining compound. | |
| 3. Sample Loss During Workup: If using a derivatization method, product can be lost during extraction or washing steps. | Solution: Ensure complete extraction by performing multiple extractions (at least 3) of the aqueous phase. Minimize emulsion formation by adding brine.[9] |
Data Presentation
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[5] | Direct separation, high efficiency, applicable to a wide range of compounds. | Columns are expensive, method development can be time-consuming.[6] | Analytical quantification and preparative purification of enantiomers. |
| Chiral GC | Differential interaction with a chiral cyclodextrin-based stationary phase.[1] | High resolution for volatile compounds, fast analysis times. | Limited to thermally stable and volatile compounds. | Enantiomeric purity analysis of essential oils and fragrances. |
| Chiral SFC | Uses supercritical CO2 as the mobile phase with a CSP.[11] | Fast separations, reduced solvent consumption, lower cost. | Requires specialized equipment. | Preparative-scale chiral separations. |
| Indirect Method | Conversion of enantiomers into diastereomers with a chiral derivatizing agent.[6] | Uses standard, less expensive achiral columns, can improve detection.[6] | Requires a pure derivatizing agent, potential for kinetic resolution issues, extra reaction steps. | When direct chiral methods are unavailable or unsuccessful. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Carone Isomer Separation
This protocol provides a starting point for developing a chiral HPLC separation method.
-
Column Selection:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H). These columns have broad selectivity.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Degas the mobile phase by sonicating for 15-20 minutes or using an inline degasser.
-
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for carone (e.g., 210 nm).
-
-
Sample Preparation and Injection:
-
Dissolve the carone isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 5-10 µL of the sample onto the column.
-
-
Optimization:
-
If resolution is poor, systematically adjust the ratio of isopropanol (e.g., from 5% to 20%).
-
Test other alcohol modifiers like ethanol in place of isopropanol.
-
Vary the column temperature between 15 °C and 40 °C to observe any improvement in separation.
-
Visualizations
Diagram 1: General Workflow for Carone Isomer Purification
References
- 1. gcms.cz [gcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective separation of cis-trans geometrical isomers of beta-carotene via CO2 supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Carone Degradation During Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of carone during storage. The information is based on general principles of organic chemistry and data from analogous compounds due to the limited availability of specific stability data for carone.
Frequently Asked Questions (FAQs)
Q1: What is carone and why is its stability during storage important?
Carone, with the chemical formula C₁₀H₁₆O and CAS number 497-62-1, is a bicyclic ketone.[1][2][3] Maintaining its chemical integrity during storage is crucial for the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities, which may interfere with analyses or biological assays.
Q2: What are the primary factors that can cause carone degradation?
Based on the chemistry of ketones and related bicyclic compounds, the primary factors that can lead to the degradation of carone are:
-
Oxidation: Ketones can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[4][5][6] This can lead to the cleavage of carbon-carbon bonds and the formation of various acidic and other oxygenated degradation products.
-
Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions in cyclic ketones, leading to rearrangements or degradation.
-
Extreme Temperatures: High temperatures can accelerate the rate of degradation reactions. While some ketones are relatively stable at ambient temperatures, long-term storage at elevated temperatures should be avoided. Conversely, for some unstable ketones, very low temperatures (-20°C to -80°C) are recommended for long-term preservation.[7]
-
pH Extremes (Hydrolysis): Although generally less susceptible to hydrolysis than esters or amides, extreme acidic or basic conditions could potentially catalyze degradation pathways.
Q3: What are the ideal storage conditions for carone?
To minimize degradation, carone should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. For highly sensitive applications or if degradation is observed at refrigerated temperatures, storage at -20°C or lower may be necessary.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage or if the compound is of high purity.
-
Container: Use amber glass vials or containers wrapped in aluminum foil to protect from light. Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q4: I've observed a change in the appearance or purity of my carone sample. What should I do?
If you suspect degradation, it is recommended to re-analyze the sample to confirm its purity before use. The presence of new peaks in a chromatogram or changes in spectroscopic data would indicate the formation of degradation products. If degradation is confirmed, the sample should be discarded, and future samples should be stored under more stringent conditions (e.g., lower temperature, inert atmosphere).
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential carone degradation issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis | Chemical degradation | 1. Confirm the identity of the new peaks using mass spectrometry (MS) if possible.2. Review storage conditions: check temperature logs, exposure to light, and container seal.3. Implement more stringent storage conditions: store at a lower temperature, under an inert atmosphere, and in a light-protected container. |
| Change in physical appearance (e.g., color change, precipitation) | Oxidation or polymerization | 1. Do not use the sample for experiments.2. Re-evaluate storage conditions, particularly exposure to air and light.3. For future samples, ensure the container is flushed with an inert gas before sealing. |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration | 1. Re-qualify the carone standard using an appropriate analytical method (see Experimental Protocols).2. Prepare fresh working solutions from a new, properly stored stock.3. Store aliquots of the stock solution to minimize freeze-thaw cycles. |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for carone in the public domain, the following table provides a general guideline for the stability of ketones based on data for analogous compounds. This information should be used as a starting point for designing your own stability studies.
| Storage Condition | Potential Degradation Rate | Primary Degradation Pathway |
| Ambient Temperature (~25°C), Exposed to Air and Light | High | Oxidation, Photodegradation |
| Refrigerated (2-8°C), Protected from Light | Low to Moderate | Slow Oxidation |
| Frozen (-20°C), Protected from Light, Inert Atmosphere | Very Low | Minimal Degradation |
| Frozen (-80°C), Protected from Light, Inert Atmosphere | Negligible | Long-term Stability |
Experimental Protocols
Protocol 1: Stability Assessment of Carone using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of carone. Method optimization will be required.
-
Sample Preparation:
-
Prepare a stock solution of carone in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several amber HPLC vials.
-
Expose the vials to different stress conditions (e.g., 40°C, UV light, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
At specified time points (e.g., 0, 24, 48, 72 hours), quench the reaction if necessary (e.g., neutralize acid/base) and dilute an aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where carone has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Monitor the peak area of carone over time under each stress condition.
-
Calculate the percentage of degradation.
-
Observe the formation of any new peaks, which represent degradation products.
-
Protocol 2: Analysis of Carone by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like carone and its potential degradation products.
-
Sample Preparation:
-
Prepare solutions of carone in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Subject the samples to stress conditions as described in Protocol 1.
-
At each time point, take an aliquot for direct GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C). The program should be optimized to separate carone from its degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the carone peak based on its retention time and mass spectrum.
-
Analyze the mass spectra of any new peaks to elucidate the structures of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected carone degradation.
Caption: Potential degradation pathways of carone based on general ketone chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. carone | 497-62-1 [chemicalbook.com]
- 3. Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Carone Derivatization
Welcome to the technical support center for carone derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of carone.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of carone and its derivatives often necessary?
A1: Derivatization of carone, a monoterpene, is a crucial strategy to enhance its therapeutic potential. While natural compounds like carone possess interesting biological properties, they can present challenges such as chemical instability, low solubility, poor bioavailability, and insufficient efficacy.[1] Chemical modification through derivatization aims to improve these physicochemical properties, increase potency and safety, and yield more suitable lead compounds for drug development.[1]
Q2: What are the common strategic approaches for synthesizing carone derivatives?
A2: Common synthetic strategies for carone derivatization often target the reactivity of the double bond within the isopropenyl group.[1] Two primary approaches include:
-
Hydroxylation: The addition of a hydroxyl group allows for the subsequent formation of a variety of ether and ester derivatives.[1]
-
Epoxidation: This process forms a reactive intermediate epoxide group that can be readily opened by nucleophiles under mild conditions, allowing for the introduction of diverse functional groups.[1]
Q3: What types of analytical challenges can be addressed by derivatization when analyzing carone derivatives?
A3: For analytical purposes, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can be essential. It can help overcome issues such as:
-
Poor Detection: Improve the detection limits for compounds that produce few or low-abundance ions in their mass spectra.[2]
-
Isomer Differentiation: Aid in the separation and identification of positional isomers that may otherwise yield ambiguous mass spectra.[2]
Troubleshooting Guide
This guide addresses specific problems that may arise during the derivatization of carone and its analogues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture: Water in the sample or reagents can interfere with many derivatizing agents.[2]2. Incorrect reaction temperature or time: Suboptimal conditions can lead to incomplete reactions.[2][3][4][5]3. Insufficient derivatizing agent: A molar excess of the derivatizing agent is often required.[2]4. Degradation of the derivatizing agent: Reagents can degrade over time, especially if not stored properly.[2] | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[2]2. Systematically optimize the incubation time and temperature for your specific carone derivative and reagent.[2][3][4][5]3. Increase the molar ratio of the derivatizing agent to the analyte.[2]4. Use fresh, high-quality derivatizing agents and verify their purity.[2] |
| Low Yield of Desired Derivative | 1. Side reactions: The reaction conditions may favor the formation of unintended byproducts.2. Degradation of the analyte or product: The carone derivative or the final product may be unstable under the reaction conditions.[2] | 1. Adjust reaction parameters (temperature, solvent, catalyst) to improve selectivity towards the desired product.2. Consider milder reaction conditions or protecting sensitive functional groups on the carone backbone. |
| Multiple or Unexpected Peaks in Chromatogram | 1. Formation of stereoisomers: Derivatization of chiral centers can lead to the formation of diastereomers.[2]2. Tautomerization: The keto-enol tautomerism in the carone structure might lead to multiple derivative forms.[2]3. Incomplete reaction: Both the derivatized and underivatized compound may be present. | 1. If isomer separation is necessary, ensure your chromatographic method is capable of resolving them.[2]2. Optimize reaction conditions to favor one tautomeric form, if possible.3. Re-optimize the derivatization protocol to drive the reaction to completion (see "Poor or Incomplete Derivatization" above). |
| Low Sensitivity/Poor Detection Limits in MS | 1. Inefficient ionization: The derivative may not ionize efficiently under the mass spectrometry conditions.2. Extensive fragmentation: The derivative might be too fragile, leading to excessive fragmentation and a weak molecular ion.[2]3. Thermal degradation in GC inlet: The derivative may not be thermally stable.[2] | 1. Select a derivatizing agent that introduces a readily ionizable group.2. Choose a derivatizing agent that produces a stable molecular ion or characteristic high-mass fragments.[2]3. Lower the injector temperature in your GC method to prevent thermal breakdown.[2] |
Experimental Protocols
General Protocol for Silylation of a Hydroxylated Carone Derivative for GC-MS Analysis
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Evaporate a solution containing the hydroxylated carone derivative and an internal standard to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a solution of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an appropriate anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Derivatization:
-
Add 50 µL of the anhydrous solvent to the dried sample.
-
Add 50 µL of the silylating agent (e.g., BSTFA).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). These conditions should be optimized.
-
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
General Protocol for Esterification of a Carboxylic Acid-Containing Carone Derivative
-
Sample Preparation: Dissolve a known amount of the carboxylic acid-containing carone derivative in an appropriate anhydrous alcohol (e.g., methanol (B129727) or ethanol) which will also act as the esterifying agent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reaction:
-
Heat the mixture to reflux for a period of 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester derivative with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product using column chromatography if necessary.
Data Presentation
Table 1: Optimization Parameters for a General Derivatization Reaction
| Parameter | Range Investigated | Optimal Condition |
| Temperature (°C) | 30 - 90 | 55 - 75 |
| Time (min) | 5 - 120 | 10 - 60 |
| Reagent:Analyte Molar Ratio | 1:1 - 100:1 | >10:1 |
| Solvent | Acetonitrile, Pyridine, Ethyl Acetate | Acetonitrile |
Note: The optimal conditions are highly dependent on the specific carone derivative and the derivatizing agent used and should be empirically determined.[4][6]
Visualizations
References
Technical Support Center: Troubleshooting Side Reactions in Alkene Synthesis
A comprehensive resource for researchers, scientists, and drug development professionals to navigate and resolve common challenges in olefination reactions.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), quantitative data, detailed experimental protocols, and visual aids to assist in optimizing alkene synthesis, with a focus on the Wittig reaction and its alternatives.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in the Wittig reaction can stem from several factors. A primary reason is often incomplete formation or decomposition of the phosphorus ylide. This can be due to:
-
Insufficiently strong base: The pKa of the phosphonium (B103445) salt dictates the required base strength. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.
-
Presence of moisture or protic solvents: Ylides are strong bases and will be quenched by water or alcohols. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Steric hindrance: Highly substituted ketones or bulky ylides can react slowly or not at all.[1]
-
Ylide instability: Some ylides, particularly non-stabilized ones, can be unstable and should be generated in situ and used immediately.
Q2: I am observing a mixture of E and Z isomers in my product. How can I control the stereoselectivity of the Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically favor the formation of (Z)-alkenes under salt-free conditions.[1]
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.[1][2]
-
Reaction conditions: The choice of solvent and the presence of lithium salts can also influence the E/Z ratio. For non-stabilized ylides, polar aprotic solvents generally favor (Z)-alkene formation. The addition of lithium salts can decrease (Z)-selectivity.[3]
Q3: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction.[4] Several methods can be employed for its removal:
-
Crystallization: If the desired alkene is a solid, recrystallization can be effective as TPPO may have different solubility properties.
-
Column chromatography: This is a common and effective method for separating TPPO from the desired product.
-
Precipitation: TPPO can sometimes be precipitated from a nonpolar solvent like hexane (B92381) or ether, in which it has low solubility.
-
Conversion to a more polar derivative: Treating the crude product with reagents like oxalyl chloride or hydrogen peroxide can convert TPPO into a more polar derivative that is easier to remove by filtration or chromatography.
Q4: When should I consider using an alternative to the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction?
A4: The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, particularly in the following scenarios:
-
To favor the formation of (E)-alkenes: The HWE reaction almost exclusively produces the (E)-isomer.[1]
-
For easier purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup, which is a significant advantage over the often-problematic removal of triphenylphosphine oxide.
-
When reacting with sterically hindered ketones: The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than Wittig ylides and can provide better yields with sterically demanding substrates.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
This guide provides a systematic approach to troubleshooting low yields in the Wittig reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Ylide Formation | - Verify Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, use strong bases like n-BuLi, NaH, or KHMDS. - Check Reagent Quality: Use fresh, high-quality phosphonium salt and base. - Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. |
| Ylide Decomposition | - Generate Ylide In Situ: For unstable ylides, generate them in the presence of the carbonyl compound. - Control Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. |
| Poor Reactivity of Substrates | - Increase Reaction Temperature: For sterically hindered substrates, gently heating the reaction may improve the yield. - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Consider HWE Reaction: For hindered ketones, the HWE reaction often provides superior results. |
| Side Reactions | - Protect Reactive Functional Groups: If your substrates contain acidic protons (e.g., alcohols, phenols), protect them before the reaction. - Optimize Reaction Conditions: Vary the solvent, temperature, and order of addition to minimize side reactions. |
Data Presentation
Table 1: Effect of Ylide Type on Stereoselectivity
This table summarizes the typical stereochemical outcomes for Wittig reactions using stabilized and non-stabilized ylides.
| Ylide Type | Substituent on Ylide | Typical Major Isomer | Typical E/Z Ratio |
| Non-stabilized | Alkyl, Aryl | (Z)-alkene | >95:5 (Z:E) |
| Stabilized | -COOR, -COR, -CN | (E)-alkene | >95:5 (E:Z) |
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
This table provides a comparison of key features of the Wittig and HWE reactions.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |
| Typical Stereoselectivity | (Z)-selective with non-stabilized ylides, (E)-selective with stabilized ylides | Highly (E)-selective |
| Reactivity | Less reactive with hindered ketones | More reactive with hindered ketones |
Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide
Materials:
-
Methyltriphenylphosphonium (B96628) bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise. The formation of the ylide is typically indicated by a color change (often to deep red or orange).
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkene.
-
Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR Spectroscopy
The ratio of E and Z isomers can be determined by integrating the signals of the vinylic protons in the ¹H NMR spectrum. The chemical shifts of these protons are typically different for the two isomers.
-
Example: For stilbene (B7821643) (1,2-diphenylethene), the vinylic protons of the (E)-isomer appear as a singlet at ~7.10 ppm, while those of the (Z)-isomer appear at ~6.60 ppm in CDCl₃. The ratio of the integrals of these two signals corresponds to the E/Z ratio of the product mixture.
Visualizations
Wittig Reaction Mechanism
References
Technical Support Center: Stability of Carone in Different Solvents
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of carone in solution?
A1: As a bicyclic monoterpene ketone, the stability of carone in solution can be influenced by several factors:
-
Solvent Type: The polarity and protic nature of the solvent can play a significant role. Protic solvents may facilitate certain degradation pathways like enolization.
-
pH: Solutions with a low (acidic) or high (basic) pH can catalyze degradation reactions such as enolization, rearrangement, or hydrolysis of any susceptible functional groups.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, lower temperatures are recommended.
-
Light: Exposure to UV or ambient light can induce photochemical reactions, leading to degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if the molecule has sites susceptible to oxidation.
Q2: What is a suitable solvent for dissolving and storing carone?
A2: For short-term use, high-purity aprotic organic solvents are generally preferred. These can include:
-
Tetrahydrofuran (THF) - use with caution and check for peroxides
-
Dichloromethane (DCM)
-
Acetone
For long-term storage, it is advisable to store carone neat (if it is a liquid at the storage temperature) or as a concentrated stock solution in a dry, aprotic solvent at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Can I use protic solvents like methanol (B129727) or ethanol?
A3: While carone may be soluble in protic solvents like methanol and ethanol, these solvents can participate in certain degradation pathways, such as enolization. If your experimental protocol requires the use of a protic solvent, it is recommended to prepare the solution fresh and use it promptly. Monitor the purity of the solution over time using an appropriate analytical method like HPLC or GC-MS.
Q4: How should I store carone solutions to maximize stability?
A4: To maximize the stability of carone solutions, follow these guidelines:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil.
-
Store at Low Temperatures: For long-term storage, -20°C or -80°C is recommended. For short-term storage, refrigeration (2-8°C) is advisable.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Proper Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and ingress of moisture or oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/GC analysis over time. | Degradation of carone. | Prepare fresh solutions for each experiment. Review storage conditions (temperature, light exposure). Consider using a different, more inert solvent. Perform forced degradation studies to identify potential degradants. |
| Decrease in the area of the carone peak (loss of potency). | Degradation or evaporation of the solvent. | Confirm that the vial is properly sealed. Re-evaluate the stability of carone under the current storage and solvent conditions. Prepare a fresh, accurately weighed standard for quantification. |
| Color change of the solution. | Significant degradation has likely occurred. | Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., exposure to light, incompatible solvent, extreme pH). |
| Precipitation of the compound. | Poor solubility at the storage temperature or solvent evaporation. | Ensure the storage temperature is not causing the compound to freeze out of solution. If necessary, choose a solvent in which carone has better solubility at the storage temperature. Check for proper sealing of the container. |
Data Presentation
Table 1: Qualitative Summary of Expected Carone Stability in Different Solvent Types
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Nonpolar Aprotic | Hexane, Toluene | Good | Lower solubility may be an issue. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, DMF | Good to Excellent | Ensure high purity of solvents. DMSO and DMF can be difficult to remove. |
| Polar Protic | Methanol, Ethanol, Water | Fair to Poor | May promote enolization and other acid/base-catalyzed degradation. Prepare fresh. |
| Ethers | Diethyl ether, THF | Good | Potential for peroxide formation, which can accelerate degradation. Use stabilized ethers or test for peroxides. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for Carone
This protocol outlines a general procedure to assess the stability of carone in a specific solvent.
1. Objective: To develop an HPLC method capable of separating carone from its potential degradation products and to assess its stability under specific storage conditions.
2. Materials:
-
Carone reference standard
-
High-purity solvent of interest
-
HPLC grade acetonitrile and water
-
HPLC grade acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., ammonium (B1175870) hydroxide) for mobile phase modification
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Initial Method Development:
-
Solvent Preparation: Prepare a stock solution of carone (e.g., 1 mg/mL) in the solvent of interest.
-
Mobile Phase Screening: Start with a generic gradient using acetonitrile and water with 0.1% formic acid.
-
Example Gradient: 5% to 95% acetonitrile over 20 minutes.
-
-
Detection: Monitor at a wavelength where carone has significant absorbance, or use a mass spectrometer for detection.
-
Optimization: Adjust the gradient, mobile phase modifiers (acidic or basic), and column type to achieve a sharp, symmetrical peak for carone with a reasonable retention time.
4. Forced Degradation Study:
-
Subject the carone solution to stress conditions to intentionally induce degradation and identify potential degradation products.
-
Acidic Conditions: Add a small amount of dilute HCl and heat gently.
-
Basic Conditions: Add a small amount of dilute NaOH.
-
Oxidative Conditions: Add a small amount of dilute hydrogen peroxide.
-
Thermal Stress: Heat the solution.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent carone peak. This confirms the method is "stability-indicating."
5. Stability Study:
-
Prepare a fresh solution of carone in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Analyze the aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Quantify the amount of carone remaining at each time point and observe the formation of any degradation products.
Mandatory Visualization
Caption: Hypothetical degradation pathways of carone in solution.
Technical Support Center: Overcoming Low Solubility of Carone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of carone derivatives.
Frequently Asked Questions (FAQs)
Q1: My carone derivative is showing very low solubility in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with hydrophobic compounds like carone derivatives. Here’s a recommended initial approach:
-
Co-solvents: Start by preparing a concentrated stock solution of your derivative in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. You can then perform serial dilutions into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to not affect your experimental system.[1]
-
pH Adjustment: If your carone derivative has ionizable functional groups, adjusting the pH of the buffer can significantly enhance solubility. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, lowering the pH may be beneficial.[1]
-
Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to prevent immediate precipitation.[1]
Q2: I've tried using co-solvents, but my compound still precipitates at the desired final concentration. What are some other common laboratory techniques to improve solubility?
A2: If co-solvents alone are insufficient, several other formulation strategies can be employed to enhance the solubility of poorly soluble drugs[2]:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that are more water-soluble.[2]
-
Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core. Common non-ionic surfactants used in biological research include Tween® 80 and Poloxamers.[1]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion.
Q3: Are there more advanced methods for significantly enhancing the solubility and bioavailability of carone derivatives for in vivo studies?
A3: Yes, for applications requiring higher concentrations or improved bioavailability, more advanced formulation technologies are available:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Techniques include micronization and nanosizing (nanosuspensions).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Nanotechnology-based Approaches: This includes the formulation of the carone derivative into nanoparticles, which can be stabilized by polymers and administered as a suspension.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | - High final concentration of the compound.- Insufficient organic co-solvent.- Rapid addition of stock solution. | - Perform a serial dilution to reach the final concentration gradually.- Increase the initial stock concentration in the organic solvent to minimize the volume added to the aqueous buffer.- Add the stock solution dropwise while vigorously vortexing the buffer.[1] |
| Compound is soluble at the beginning of the experiment but precipitates over time. | - Temperature fluctuations affecting solubility.- The solution is supersaturated and unstable.- Interaction with components in the assay buffer. | - Ensure all solutions are maintained at a constant, appropriate temperature.- Consider using a solubilizing agent like cyclodextrin (B1172386) or a surfactant to create a stable formulation.- Evaluate the compatibility of your compound with all buffer components. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the compound leading to variable concentrations.- Precipitation of the compound in the assay wells. | - Visually inspect all solutions for any precipitate before use.- Centrifuge the final solution at high speed to pellet any undissolved particles and use the supernatant.- Run a solvent tolerance control to ensure the solvent concentration is not affecting the assay.[1] |
| Low bioavailability in animal studies despite achieving solubility in the formulation. | - Precipitation of the compound upon dilution in the gastrointestinal tract.- Poor membrane permeability. | - Consider lipid-based formulations like SEDDS to maintain solubility in vivo.- Investigate the use of permeation enhancers (with caution and thorough validation).- Synthesize more hydrophilic derivatives of the parent carone compound. |
Quantitative Solubility Data
Specific quantitative solubility data for a wide range of carone derivatives is limited in publicly available literature. However, the solubility of structurally similar terpenoids, such as carvone, provides a useful reference.
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Carvone | Water | 25 | 1300 mg/L[4] |
| D-Carvone | 60% Ethanol | - | 1:5 (v/v)[4] |
| L-Carvone | 70% Ethanol | - | 1:2 (v/v)[4] |
| Various Terpenes | Water | 25 | 0.037 - 19 mmol/L[5] |
| Terpenoids (oxygenated) | Water | 25 | 2 - 20 mmol/L[5] |
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Carone derivative
-
Purified water (e.g., Milli-Q)
-
Buffer solution of desired pH
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of the carone derivative to a glass vial.
-
Add a known volume of the aqueous medium (water or buffer) to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vial to confirm the presence of undissolved solid material.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved carone derivative using a validated HPLC-UV or LC-MS method with a standard curve.
-
The calculated concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Formulation of a Carone Derivative using Cyclodextrin Complexation
This protocol provides a method to enhance the aqueous solubility of a carone derivative through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Carone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 10% w/v).
-
Slowly add the carone derivative to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved material.
-
If the solution is not clear, filter it through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate contains the solubilized carone derivative-cyclodextrin complex.
-
Determine the concentration of the solubilized carone derivative in the filtrate using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental Workflow for Overcoming Low Solubility.
Caption: Terpenoid (e.g., Carone Derivative) Inhibition of the NF-κB Signaling Pathway.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Carone and Carvone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two closely related monoterpenes, carone and carvone (B1668592). Drawing from experimental data, this document summarizes their performance in key biological assays, details the methodologies employed, and visualizes relevant pathways to aid in research and development.
Introduction
Carone and carvone are monocyclic monoterpenes that are structural isomers, differing only in the position of a double bond within their cyclohexene (B86901) ring. Carvone is a major constituent of essential oils from plants like spearmint (Mentha spicata) and caraway (Carum carvi).[1] It exists as two enantiomers, S-(+)-carvone and R-(-)-carvone, which have distinct odors and biological activities.[2] Carone is less common in nature but can be synthesized from carvone and is also investigated for its pharmacological potential. Both compounds have garnered interest for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3] This guide aims to provide a comparative overview of these activities, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data on the bioactivities of carone and carvone from various experimental studies.
Table 1: Antimicrobial Activity
| Compound | Microorganism | Assay Type | Result (MIC/MBC in µg/mL) | Reference |
| (+)-Carvone | Candida albicans | Broth Microdilution | MIC: 312 / MFC: 312 | [4] |
| Candida krusei | Broth Microdilution | MIC: 625 / MFC: 625 | [4] | |
| Candida tropicalis | Broth Microdilution | MIC: 2500 / MFC: 2500 | [4] | |
| Staphylococcus aureus (MRSA) | Broth Microdilution | MIC: 182 | [5][6] | |
| Escherichia coli | Broth Microdilution | MIC: 374 | [5] | |
| (-)-Carvone | Candida albicans | Broth Microdilution | MIC: 625 / MFC: 625 | [4] |
| Escherichia coli | Broth Microdilution | MIC/MBC: 2500 | [4] | |
| Carone (unspecified) | Data not readily available in comparative studies | - | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Table 2: Antioxidant Activity
| Compound | Assay Type | Result (IC50 in µg/mL or other units) | Reference |
| S-(+)-Carvone | DPPH Radical Scavenging | High antioxidant activity compared to α-tocopherol | [7] |
| Superoxide Scavenging | Potent activity | [8] | |
| (R)-(-)-Carvone | Superoxide Scavenging | Potent activity | [8] |
| Carone (and derivatives) | Superoxide Scavenging | Some derivatives showed interesting antioxidant activity | [9] |
IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl.
Table 3: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Key Finding | Reference |
| (S)-(+)-Carvone | Murine Macrophages | LPS-induced NO production | Potent inhibitor of pro-inflammatory mediators | [10] |
| (R)-(-)-Carvone | Murine Macrophages | LPS-induced NO production | Potent inhibitor of pro-inflammatory mediators | [10] |
| Carone (and derivatives) | Data not readily available in comparative studies | - | - | - |
LPS: Lipopolysaccharide; NO: Nitric Oxide.
Table 4: Anticancer Activity
| Compound | Cell Line | Assay Type | Result (IC50 in µM) | Reference |
| D-Carvone | Molt-4 (Leukemia) | MTT Assay | 20 | [11] |
| N2a (Neuroblastoma) | MTT Assay | > 100 mg/L (~56 µM) | [12] | |
| Carvone (unspecified) | KMS-5 (Myeloma) | MTT Assay | 20 | [13] |
| Carone (derivatives) | HT-1080, A-549, MDA-MB-231 | MTT Assay | Some derivatives showed promising antitumor potential | [14] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Signaling Pathway for Carvone's Anti-inflammatory Action
Caption: Carvone's inhibition of the NF-κB pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[6][15]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate broth, microbial cultures, carone/carvone stock solutions, spectrophotometer.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound (carone or carvone) in the appropriate broth in a 96-well plate.[6]
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Further dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
-
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of a compound.[16][17]
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds, ascorbic acid (positive control), spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compound (carone or carvone) and ascorbic acid in a suitable solvent.[16]
-
In a 96-well plate, add a specific volume of each sample concentration to the wells.
-
Add the DPPH working solution to each well and mix thoroughly.[17]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16]
-
Measure the absorbance at 517 nm.[17]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound.[18][19]
-
Materials: RAW 264.7 macrophage cells, Dulbecco's Modified Eagle Medium (DMEM), Lipopolysaccharide (LPS), Griess reagent, test compounds.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[19]
-
Pre-treat the cells with various concentrations of the test compound (carone or carvone) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[19]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[19]
-
Measure the absorbance at 540-570 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is used to quantify the NO concentration.
-
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.[20][21]
-
Materials: Cancer cell lines, appropriate cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (carone or carvone) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]
-
During this incubation, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[20]
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Discussion and Conclusion
The available experimental data indicates that both carone and carvone possess a range of interesting bioactivities. Carvone, being more extensively studied, has demonstrated significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3] Its enantiomers, (+) and (-)-carvone, can exhibit different potencies against various microbial strains and in other biological assays.[4]
The antimicrobial action of carvone is often attributed to its ability to disrupt the cell membrane integrity of pathogens.[7] In terms of anti-inflammatory effects, carvone has been shown to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, thereby reducing the production of pro-inflammatory mediators like NO, TNF-α, and various interleukins.[1][10] The anticancer activity of carvone is linked to its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[11][13]
Data on the bioactivity of carone is less abundant in the literature. However, studies on carone derivatives suggest that this structural backbone also holds potential for biological activity, particularly in the realms of antioxidant and anticancer effects.[9][14]
For researchers and drug development professionals, carvone presents a well-documented natural product with multiple therapeutic potentials. Further investigation into its mechanisms of action and in vivo efficacy is warranted. Carone, on the other hand, represents a less explored but potentially valuable scaffold for the synthesis of novel bioactive compounds. Comparative studies employing standardized protocols are crucial to fully elucidate the structure-activity relationships between these two isomers and to identify the most promising candidates for further development. The detailed protocols and summarized data in this guide are intended to facilitate such future research endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity of Carvone and Derivatives against Superoxide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB [mdpi.com]
- 11. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential anticancer activity of carvone in N2a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of HPLC Methods for Carone Analysis
This guide provides a comprehensive comparison of key performance parameters for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of carone. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents supporting data to ensure the development of robust, reliable, and accurate analytical methods in accordance with regulatory standards.
Experimental Protocol: A Validated RP-HPLC Method for Carone Quantification
The following protocol describes a standard reversed-phase HPLC (RP-HPLC) method for the separation and quantification of carone. This method is based on established protocols for terpene and sesquiterpenoid analysis and is suitable for validation.[1][2][3]
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is common for terpene analysis.[3][4]
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: UV detection at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
1.2. Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of carone reference standard and dissolve it in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.[3]
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Extraction (from matrix): For samples like plant material, weigh 1 g of homogenized material, add 20 mL of methanol, and extract using sonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection.[3]
HPLC Method Validation: Parameters and Acceptance Criteria
Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose.[5] The key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below.[6][7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6] | The analyte peak should be well-resolved from other peaks (Resolution > 2), and peak purity analysis should show no co-eluting impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] | Correlation coefficient (R²) ≥ 0.999.[8][9] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10] | Typically 80% to 120% of the target concentration for an assay.[6][10] |
| Accuracy | The closeness of the test results to the true value. It is often determined by spike/recovery studies.[6] | Mean recovery should be within 98.0% to 102.0% for the assay of a drug substance.[6][11] For impurities, a wider range of 80% to 120% may be acceptable.[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Relative Standard Deviation (RSD) ≤ 2.0%.[8][9][11] |
| Repeatability | Precision under the same operating conditions over a short interval (intra-assay precision).[7] | RSD ≤ 2.0%. |
| Intermediate Precision | Precision within the same laboratory but with variations such as different days, analysts, or equipment.[11] | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[6] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. Assay results should show low variability (RSD ≤ 2.0%). |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for method validation and the relationship between key validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a new analytical HPLC method for the estimation of carvone in suppositories | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. assayprism.com [assayprism.com]
- 7. filab.fr [filab.fr]
- 8. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. analytical method validation and validation of hplc | PPT [slideshare.net]
- 11. pharmtech.com [pharmtech.com]
A Comparative Analysis of Synthetic Routes to Carone Derivatives
The synthesis of carone, a bicyclic monoterpene ketone derived from carene, is a subject of significant interest for researchers in natural product synthesis and drug development. The inherent structural complexity of the carane (B1198266) framework necessitates efficient and selective synthetic methodologies. This guide provides a comparative analysis of prominent synthesis routes to carone derivatives, focusing on the direct allylic oxidation of (+)-3-carene. The comparison includes quantitative data, detailed experimental protocols, and visual workflow diagrams to aid researchers in selecting the optimal route for their specific applications.
Comparative Performance of Synthesis Routes
The direct allylic oxidation of (+)-3-carene represents a primary strategy for accessing carone derivatives, such as 3-caren-5-one and 3-carene-2,5-dione. Below is a summary of the performance of two distinct catalytic systems for this transformation.
| Parameter | Route 1: Copper-Catalyzed Oxidation | Route 2: Rhenium-Catalyzed Oxidation |
| Starting Material | (+)-3-Carene | (+)-3-Carene |
| Primary Product(s) | (-)-3-Carene-2,5-dione | 3-Carene (B45970) Epoxide (major), 3-Caren-5-one & 3-Carene-2,5-dione (minor) |
| Key Reagents | tert-Butyl Hydroperoxide (TBHP), O₂, CuCl₂/AC | Aqueous Hydrogen Peroxide (H₂O₂), Rhenium Catalyst |
| Reaction Conditions | 45°C, 12 hours | Room Temperature |
| Conversion | 100%[1] | Not specified (focus on epoxidation) |
| Product Yield | ~78% (calculated from selectivity)[1] | 13% (3-Caren-5-one), 7% (3-Carene-2,5-dione)[2] |
| Selectivity | High for dione (B5365651) product[1] | Low for ketone products (primary reaction is epoxidation)[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes compared above.
Route 1: Copper-Catalyzed Allylic Oxidation of (+)-3-Carene
This protocol is adapted from the selective synthesis of (-)-3-carene-2,5-dione using a heterogeneous copper catalyst.[1]
1. Catalyst Preparation:
- The activated carbon-supported CuCl₂ (CuCl₂/AC) catalyst is prepared as described in the literature.
2. Reaction Setup:
- To a round-bottom flask equipped with a magnetic stirrer and a condenser, add (+)-3-carene.
- Add the CuCl₂/AC catalyst. The optimal molar ratio of CuCl₂ to (+)-3-carene is 1%.[1]
- Add acetonitrile (B52724) as the solvent.
- Begin vigorous stirring to ensure a uniform suspension.
3. Oxidation Reaction:
- Add tert-butyl hydroperoxide (TBHP). The optimal volume ratio of (+)-3-carene to TBHP is 1:3.[1]
- Heat the reaction mixture to 45°C.
- Bubble a gentle stream of O₂ (dioxygen) through the reaction mixture.
- Maintain the reaction at 45°C for 12 hours, monitoring by TLC or GC for the consumption of the starting material.[1]
4. Workup and Purification:
- After the reaction is complete (approximately 100% conversion of 3-carene), cool the mixture to room temperature.[1]
- Filter the reaction mixture to remove the heterogeneous catalyst.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield (-)-3-carene-2,5-dione with high selectivity (78%).[1]
Route 2: Rhenium-Catalyzed Oxidation of (+)-3-Carene
This procedure describes the formation of carone derivatives as side products during the rhenium-catalyzed epoxidation of 3-carene with hydrogen peroxide.[2]
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer, dissolve (+)-3-carene in a suitable solvent (e.g., methylene (B1212753) chloride).
- Add the rhenium catalyst (e.g., methyltrioxorhenium(VII)) to the solution.
- Cool the mixture in an ice bath.
2. Oxidation Reaction:
- Slowly add aqueous hydrogen peroxide (35%) to the stirred solution at room temperature.[2]
- Allow the reaction to proceed until the starting material is consumed, as monitored by TLC or GC. The primary product will be 3-carene epoxide.
3. Workup and Purification:
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer and extract the aqueous layer with methylene chloride.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Isolate the major product, 3-carene epoxide, by vacuum distillation.
- The distillation residue contains the allylic oxidation by-products. Isolate 3-caren-5-one (13% yield) and 3-carene-2,5-dione (7% yield) from this residue using reverse-phase chromatography.[2]
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two compared synthesis routes.
Caption: Workflow for Copper-Catalyzed Allylic Oxidation of (+)-3-Carene.
References
A Comparative Analysis of Carone and Menthone as Flavoring Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of carone and menthone, two monoterpenoid ketones with applications as flavoring agents. The information presented herein is intended for a technical audience and is supported by available scientific data on their chemical properties, sensory profiles, and biosynthetic origins. While direct comparative studies are limited, this guide synthesizes existing data to offer a comprehensive overview for research and development purposes.
Chemical and Physical Properties
Both carone and menthone are monoterpenoids, sharing a common molecular formula but differing in their cyclic structure. These structural differences contribute to their distinct sensory characteristics.
| Property | Carone | Menthone |
| Chemical Formula | C₁₀H₁₆O | C₁₀H₁₈O |
| Molar Mass | 152.23 g/mol | 154.25 g/mol |
| Structure | Bicyclic monoterpenoid ketone | Monocyclic monoterpenoid ketone |
| Appearance | - | Colorless liquid[1] |
| Boiling Point | - | 207-210 °C[2] |
| Density | - | 0.893 g/mL at 20 °C[2] |
| Solubility | - | Soluble in ether, alcohol, benzene, acetone[2] |
Sensory Profile and Flavor Characteristics
The flavor profiles of carone and menthone are primarily defined by their mint-like and herbaceous notes. However, subtle differences in their aroma and taste contribute to their distinct applications.
Carone
Menthone
Menthone possesses a well-characterized flavor profile, described as having a fresh, cool, and sweet peppermint aroma with woody-dry undertones.[3] It is a key contributor to the characteristic flavor of peppermint oil. The sensory perception of menthone is often described as less harsh and sweeter than menthol (B31143), with additional herbal and green facets.[3]
| Sensory Attribute | Carone (Inferred) | Menthone |
| Primary Aroma | Caraway, Peppermint | Minty, Peppermint[1] |
| Secondary Notes | Spicy, Herbaceous | Cool, Sweet, Woody-dry, Herbal, Green[3][4] |
| Taste | - | Cooling, Minty, Woody[5] |
| Odor Threshold | Data not available | Low; contributes noticeable mint character even at low concentrations[4] |
Biosynthetic Pathways
The biosynthetic pathways of carone (inferred from the closely related carvone) and menthone originate from the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP).
Biosynthesis of Carvone (as a proxy for Carone)
The biosynthesis of carvone, a structurally similar monoterpenoid ketone, has been elucidated and serves as a likely model for carone biosynthesis. The pathway proceeds from geranyl diphosphate through the following key steps:
-
Cyclization: Geranyl diphosphate is cyclized to form (+)-limonene, catalyzed by limonene (B3431351) synthase.[6][7]
-
Hydroxylation: Limonene is then hydroxylated to produce (+)-trans-carveol by limonene-6-hydroxylase.[6][7]
-
Oxidation: Finally, trans-carveol is oxidized to carvone.[6][7]
Biosynthesis of Carvone
Biosynthesis of Menthone
The biosynthesis of menthone is a key part of the overall pathway leading to menthol in peppermint (Mentha x piperita). The pathway from geranyl diphosphate to menthone involves several enzymatic steps:
-
Cyclization: Geranyl diphosphate is cyclized to (-)-limonene (B1674923) by (-)-limonene synthase.[3][8]
-
Hydroxylation: (-)-Limonene is hydroxylated to (-)-trans-isopiperitenol (B1216475) by (-)-limonene-3-hydroxylase.[8]
-
Dehydrogenation: (-)-trans-Isopiperitenol is oxidized to (-)-isopiperitenone (B1197589) by (-)-trans-isopiperitenol dehydrogenase.[1]
-
Reduction: (-)-Isopiperitenone is reduced to (+)-cis-isopulegone by (-)-isopiperitenone reductase.[1]
-
Isomerization: (+)-cis-Isopulegone undergoes isomerization to (+)-pulegone.[3]
-
Reduction: Finally, (+)-pulegone is reduced to (-)-menthone (B42992) by pulegone (B1678340) reductase.[3]
Biosynthesis of Menthone
Experimental Protocols for Flavor Analysis
A comprehensive evaluation of flavoring agents like carone and menthone typically involves a combination of sensory and analytical techniques.
Sensory Evaluation
Objective: To characterize and quantify the sensory attributes of the flavoring agent.
Methodology: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and rate the intensity of specific aroma and flavor attributes (e.g., minty, spicy, sweet, cooling) using a standardized lexicon.
-
Sample Preparation: Solutions of carone and menthone are prepared at various concentrations in a neutral solvent (e.g., water, ethanol/water mixture) or a relevant food matrix.
-
Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of each attribute on a line scale (e.g., 0-15).
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, PCA) to determine the sensory profile of each compound and identify significant differences.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensory and Volatile Flavor Analysis of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Roadmapping: Confirming the Structure of Carone versus Carvone
In the structural elucidation of bicyclic monoterpenes, a class of organic compounds valued in flavor, fragrance, and pharmaceutical industries, a multi-faceted spectroscopic approach is essential for unambiguous identification. This guide compares the spectroscopic data of trans-4-caranone, a derivative of carene sometimes referred to as carone, with the more widely known monoterpene, carvone (B1668592). By examining their respective signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can definitively differentiate these two structural isomers.
Comparative Spectroscopic Data Analysis
The structural differences between trans-4-caranone and carvone, though both are C10H14O isomers, lead to distinct spectroscopic fingerprints. Below is a summary of their key spectral data.
Table 1: ¹H NMR Spectroscopic Data (approx. δ, ppm)
| Assignment | trans-4-Caranone | Carvone | Rationale for Differences |
| Vinylic Protons | N/A | ~6.7 (m, 1H), ~4.7 (m, 2H) | Carvone possesses two double bonds, giving rise to signals in the olefinic region of the spectrum, which are absent in the saturated bicyclic ring system of trans-4-caranone. |
| Methyl Protons | Data not available | ~1.7 (s, 3H), ~1.7 (s, 3H) | Carvone has a methyl group on a double bond and an isopropenyl group, leading to characteristic singlet signals. The methyl groups in trans-4-caranone would be in an aliphatic environment, appearing at a higher field. |
| Aliphatic Protons | Data not available | ~2.5-2.2 (m, 5H) | The chemical shifts and coupling patterns of the aliphatic protons are highly dependent on the rigid bicyclic or flexible monocyclic structure, respectively. |
Table 2: ¹³C NMR Spectroscopic Data (approx. δ, ppm)
| Assignment | trans-4-Caranone | Carvone | Rationale for Differences |
| Carbonyl Carbon | Data not available | ~200 | The carbonyl carbon chemical shift is influenced by conjugation. Carvone's conjugated system shifts its carbonyl signal slightly downfield compared to a saturated ketone like trans-4-caranone. |
| Vinylic Carbons | N/A | ~145, ~135, ~147, ~110 | The four sp² hybridized carbons of carvone's double bonds are absent in trans-4-caranone. |
| Aliphatic Carbons | Data not available | ~43, ~42, ~31 | The number and chemical shifts of the aliphatic carbons differ due to the distinct carbon skeletons. |
| Methyl Carbons | Data not available | ~20, ~15 | The chemical shifts of the methyl carbons reflect their attachment to either an sp² or sp³ carbon. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | trans-4-Caranone | Carvone | Rationale for Differences |
| C=O Stretch | Data not available | ~1675 | The carbonyl stretching frequency in carvone is lowered due to conjugation with the carbon-carbon double bond. A saturated ketone like trans-4-caranone would be expected to have a C=O stretch at a higher wavenumber (~1715 cm⁻¹). |
| C=C Stretch | N/A | ~1645 | This peak, characteristic of the carbon-carbon double bond, is present in carvone but absent in trans-4-caranone. |
| =C-H Stretch | N/A | ~3080 | The stretching vibration of hydrogens attached to sp² carbons is a key feature of carvone's IR spectrum. |
| C-H Stretch (sp³) | Data not available | ~2960-2850 | Both molecules exhibit stretching from hydrogens on sp³ carbons, but the precise peak shapes and positions will differ. |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | trans-4-Caranone | Carvone | Rationale for Differences |
| Molecular Ion (M⁺) | 152 | 152 | Both isomers have the same molecular weight. |
| Base Peak | 81 | 82 | The difference in the base peak highlights their distinct fragmentation pathways. |
| Key Fragments | 69, 95, 109 | 54, 108, 135 | Carvone's structure allows for a characteristic retro-Diels-Alder fragmentation, leading to the prominent fragment at m/z 82. The fragmentation of trans-4-caranone is driven by cleavages within its bicyclic alkane framework. |
Experimental Protocols
A standardized approach to sample analysis is crucial for data reproducibility. Below are typical protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer, typically at 100 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, a relaxation delay of 2.0 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.
-
Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu, to detect the molecular ion and its fragment ions.
Workflow and Logic for Structure Confirmation
The process of confirming a chemical structure using spectroscopy follows a logical progression where each technique provides a piece of the puzzle.
Caption: Logical workflow for structure elucidation.
This diagram illustrates that IR spectroscopy is first used to identify key functional groups, such as the carbonyl group in both caranone and carvone. Mass spectrometry then provides the molecular weight and crucial clues about the molecular skeleton through fragmentation patterns. Finally, NMR spectroscopy, particularly 2D techniques like COSY and HMBC, allows for the complete mapping of the proton and carbon framework, revealing the precise connectivity and stereochemistry, leading to the final, confirmed structure. The combination of these techniques provides a robust and reliable confirmation of the molecular structure.
A Comparative Efficacy Analysis of Carvone and Camphor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of carvone (B1668592) and camphor (B46023), focusing on their anti-inflammatory and analgesic properties. The information presented is collated from preclinical studies to support further research and development.
Overview of Compounds
Carvone is a monoterpenoid ketone found in high concentrations in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi). It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which have distinct odors and may exhibit different biological activities. Carvone has been investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Camphor , a bicyclic monoterpene ketone, is famously sourced from the wood of the camphor tree (Cinnamomum camphora). It is a common ingredient in topical preparations for its analgesic, anti-itch, and cough-suppressing effects.[3] Its mechanism of action is primarily associated with its interaction with transient receptor potential (TRP) channels.
Efficacy Comparison: Anti-inflammatory and Analgesic Effects
Direct comparative studies evaluating the efficacy of carvone and camphor are limited. The following table summarizes quantitative data from separate preclinical studies. It is crucial to note that the experimental conditions, including models, concentrations, and administration routes, differ between studies, which precludes a direct head-to-head comparison of potency.
| Compound | Therapeutic Target | Experimental Model | Key Findings & Quantitative Data |
| Carvone | Anti-inflammatory | In vitro: Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | (S)-(+)-carvone and (R)-(-)-carvone significantly inhibited the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β).[4] |
| Anti-inflammatory | In vitro: Egg albumin and bovine serum albumin denaturation assays | Carvone demonstrated significant inhibition of protein denaturation, a marker of inflammation.[1] | |
| Camphor | Analgesic | In vivo: Formalin-induced nociception in mice | Camphor (25 and 50 mg/kg, i.p.) dose-dependently inhibited both phases of formalin-induced pain.[3] |
| Analgesic | In vivo: Allyl isothiocyanate (AITC)-induced pain in mice | Camphor (25 and 50 mg/kg, i.p.) significantly and dose-dependently inhibited AITC (a TRPA1 agonist)-induced nociceptive responses.[3][5] | |
| Analgesic | In vivo: Neuropathic pain models (e.g., PTX, OXA, CCI, STZ) in mice | Camphor (50 mg/kg, i.p.) significantly reduced cold hyperalgesia, with an efficacy comparable to pregabalin.[3][5] |
Mechanisms of Action
Carvone: Anti-inflammatory Signaling Pathway
Carvone exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the pro-inflammatory transcription factor NF-κB. (R)-(-)-carvone has been shown to significantly decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1.[4] This inhibition of JNK1, along with the activation of the Nrf2 pathway, is proposed to interfere with the transcriptional activity of NF-κB.[4] Furthermore, (S)-(+)-carvone has been identified as a novel activator of Sirtuin-1 (SIRT1), a deacetylase that can reduce NF-κB's transcriptional activity.[6]
Camphor: Analgesic Mechanism via TRP Channels
The analgesic properties of camphor are largely attributed to its interaction with TRP channels expressed in sensory neurons. Camphor activates and subsequently causes rapid and profound desensitization of the transient receptor potential vanilloid 1 (TRPV1) channel, which is also activated by heat and capsaicin.[3] This desensitization of TRPV1 is a key mechanism underlying its analgesic effect. Additionally, camphor has been shown to inhibit the transient receptor potential ankyrin 1 (TRPA1) channel, which is activated by irritants like allyl isothiocyanate. The dual action of desensitizing TRPV1 and inhibiting TRPA1 contributes to its effectiveness as a topical analgesic.[3][5]
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
This is a standard in vivo model to assess the efficacy of anti-inflammatory compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (carvone or camphor) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[4][7]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Hot Plate Test (Analgesic Assay)
This method is used to evaluate the central analgesic activity of a compound.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.[8][9] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are administered the test compound (carvone or camphor) or vehicle.
-
The latency to the nociceptive response is measured again at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The increase in reaction time (latency) is used as a measure of analgesia. The results are often expressed as the percentage of the maximal possible effect (% MPE).
Conclusion
Both carvone and camphor demonstrate significant therapeutic potential, particularly as anti-inflammatory and analgesic agents, respectively. Carvone's anti-inflammatory effects are mediated through complex signaling pathways involving NF-κB and Nrf2, suggesting its potential in inflammatory conditions. Camphor's well-characterized interaction with TRP channels provides a clear mechanism for its analgesic properties, making it a valuable component in topical pain relief formulations.
The lack of direct comparative studies highlights a gap in the current research. Future studies employing standardized experimental protocols to directly compare the efficacy and potency of carvone and camphor are warranted to better delineate their therapeutic advantages and potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Carvone Enantiomers Differentially Modulate IgE-Mediated Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of Carvone and Other Key Terpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of carvone, a monocyclic monoterpene ketone, with other prominent terpenes: limonene, α-pinene, and linalool (B1675412). The focus is on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data to aid in research and drug development.
Comparative Quantitative Data
The following tables summarize the quantitative data on the biological activities of carvone, limonene, α-pinene, and linalool. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be approached with caution due to differing experimental conditions.
Table 1: Anticancer Activity (IC50 Values)
| Terpene | Cancer Cell Line | IC50 Value (µM) | Reference |
| Carvone | KMS-5 (Myeloma) | 20 | [1][2] |
| Limonene | T24 (Bladder Cancer) | 9 | [3] |
| K562 (Leukemia) | 3600 (3.6 mM) | [4] | |
| Linalool | U937 (Leukemia) | 2.59 | [3] |
| HeLa (Cervical Cancer) | 11.02 | [3] | |
| α-Pinene | - | Data not readily available in µM for direct comparison |
Table 2: Antioxidant Activity
| Terpene | Assay | Scavenging Activity (%) | Concentration | Reference |
| Linalool | DPPH | 50.57 | 50 µg/mL | [5] |
| DPPH | 33.3 | 25 µg/mL | [5] | |
| H2O2 | 56.36 | Not Specified | [6] | |
| Linalool | Superoxide Anion Scavenging | IC50 = 21.2 µM | - | [7] |
| Hydroxyl Radical Scavenging | IC50 = 27.5 µM | - | [7] |
Table 3: Anti-inflammatory Activity
| Terpene | Model | Effect | Concentration/Dose | Reference |
| (S)-(+)-Carvone | LPS-induced NO production in murine macrophages | IC50 for NO reduction | Potent activity | [8] |
| α-Pinene | LPS-induced IL-6, TNF-α, NO production in mouse peritoneal macrophages | Significant decrease | Not specified | [9] |
| Linalool | Carrageenan-induced paw edema in rats | Reduced inflammation | Not specified | [10] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Carvone, limonene, and linalool have demonstrated notable anticancer properties through various mechanisms.
-
Carvone has been shown to induce apoptosis and G2/M cell cycle arrest in myeloma cells.[2] Its anticancer effects are mediated through the inhibition of the p38 MAPK signaling pathway.[1][2]
-
Limonene exhibits anticancer activity by inducing apoptosis through the activation of the caspase pathway and increasing the expression of Bax.[11] It also downregulates oncogenic pathways like Ras/Raf/MEK/ERK and PI3K/Akt.[11][12]
-
Linalool induces apoptosis in cancer cells via oxidative stress while protecting normal cells.[7]
// Nodes p38_MAPK [label="p38 MAPK"]; Apoptosis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway"]; Ras_Raf_ERK [label="Ras/Raf/ERK Pathway"]; Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax; Cytochrome_c [label="Cytochrome c"]; Caspases; ROS [label="Reactive Oxygen Species"]; } Caption: Simplified signaling pathways for the anticancer activity of carvone, limonene, and linalool.
Anti-inflammatory Activity
These terpenes also exhibit significant anti-inflammatory effects by modulating key inflammatory pathways.
-
(R)-(-)-Carvone exerts its anti-inflammatory effects by inhibiting the JNK1 pathway and activating the Nrf2 pathway, which in turn can inhibit the transcriptional activity of NF-κB.[13][14]
-
α-Pinene demonstrates anti-inflammatory activity by suppressing the activation of MAPKs and the NF-κB pathway in macrophages.[9][15] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[9]
-
Linalool has been reported to possess anti-inflammatory properties, though its specific signaling pathways are less detailed in the provided context.[10]
// Signaling intermediates MAPKs [label="MAPKs"]; NF_kB_activation [label="NF-κB Activation"]; JNK1; Nrf2;
// Downstream effects Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, TNF-α)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB_transcription [label="NF-κB Transcriptional Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="Heme Oxygenase-1 (HO-1)\n(Antioxidant Enzyme)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections LPS -> MAPKs; LPS -> NF_kB_activation; MAPKs -> Pro_inflammatory_Cytokines; NF_kB_activation -> NF_kB_transcription; NF_kB_transcription -> Pro_inflammatory_Cytokines; JNK1 -> NF_kB_transcription [style=dashed, label="can influence"]; Nrf2 -> HO1 [label="induces"]; Nrf2 -> NF_kB_transcription [style=dashed, label="can inhibit"]; } Caption: Anti-inflammatory signaling pathways modulated by α-pinene and (R)-(-)-carvone.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test terpene and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator until formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[19][20]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test terpene in the same solvent.
-
Reaction: Add a specific volume of the terpene solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Carrageenan-Induced Paw Edema in Rodents
This is an in vivo model used to assess the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test terpene orally or via intraperitoneal injection at a specific time before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.
-
Carrageenan Injection: Inject a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
References
- 1. Anticancer effects of Carvone in myeloma cells is mediated through the inhibition of p38 MAPK signalling pathway, apoptosis induction and inhibition of cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of Linalool | Semantic Scholar [semanticscholar.org]
- 7. Linalool prevents oxidative stress activated protein kinases in single UVB-exposed human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. terpene-lab.com [terpene-lab.com]
- 11. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. mdpi.com [mdpi.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
Unraveling the Mechanism of the Constitutive Androstane Receptor (CAR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Constitutive Androstane Receptor (CAR), a key nuclear receptor, plays a pivotal role in xenobiotic and endobiotic metabolism. Its activation, either through direct ligand binding or indirect, ligand-independent pathways, triggers a signaling cascade that governs the expression of numerous genes involved in drug metabolism, energy homeostasis, and cellular proliferation. This guide provides a comprehensive comparison of CAR's mechanism of action with alternative pathways, supported by experimental data and detailed protocols.
Comparative Analysis of CAR Activation Mechanisms
The functional activation of CAR is a multi-step process that can be initiated by a diverse array of compounds. Understanding the nuances of these activation pathways is critical for the development of targeted therapeutics.
Table 1: Comparison of Direct vs. Indirect CAR Activation
| Feature | Direct Activation | Indirect Activation |
| Initiator | Direct binding of a ligand to the CAR protein. | Ligand-independent mechanisms, often initiated by signaling cascades. |
| Key Molecules | Agonists (e.g., TCPOBOP in mice, CITCO in humans) | Phenobarbital (PB) |
| Core Mechanism | Ligand binding induces a conformational change in CAR, leading to its translocation to the nucleus and subsequent heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements to regulate gene transcription. | Involves dephosphorylation of CAR by protein phosphatase 2A (PP2A), which is often triggered by upstream signaling events such as the inhibition of the epidermal growth factor receptor (EGFR). This dephosphorylation event promotes CAR's nuclear translocation.[1] |
| Experimental Validation | Ligand binding assays, reporter gene assays, chromatin immunoprecipitation (ChIP) sequencing. | Phosphorylation assays, kinase inhibition studies, analysis of upstream signaling components. |
Signaling Pathways and Experimental Workflows
The intricate signaling network governing CAR activation involves multiple protein kinases and phosphatases. Visualizing these pathways and the experimental approaches to study them is essential for a deeper understanding.
The diagram above illustrates the two primary pathways for CAR activation: direct ligand binding and indirect activation, exemplified by phenobarbital.
This workflow outlines the key experimental approaches used to validate the mechanism of action of CAR activators, from initial in vitro screening to in vivo confirmation and computational modeling.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Reporter Gene Assay for CAR Activation
Objective: To quantify the activation of CAR by a test compound in a cell-based system.
Methodology:
-
Cell Culture: Plate HepG2 cells (or other suitable hepatocyte-derived cell lines) in 96-well plates.
-
Transfection: Co-transfect cells with a CAR expression vector and a reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing PBREM/XREM sequences). A constitutively active Renilla luciferase vector should also be co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound or a known CAR activator (positive control) for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the fold induction of luciferase activity relative to the vehicle-treated control.
In Vivo Gene Expression Analysis in Mice
Objective: To assess the in vivo effect of a CAR activator on the expression of its target genes.
Methodology:
-
Animal Dosing: Administer the test compound or vehicle control to wild-type and CAR-null mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing, euthanize the mice and harvest liver tissue.
-
RNA Isolation: Isolate total RNA from the liver samples using a suitable RNA extraction kit.
-
Quantitative PCR (qPCR): Synthesize cDNA from the isolated RNA and perform qPCR to quantify the expression levels of known CAR target genes (e.g., Cyp2b10, Cyp3a11). Use a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. Compare the induction of target genes in wild-type versus CAR-null mice to confirm CAR-dependent effects.
Concluding Remarks
The validation of CAR's mechanism of action requires a multi-faceted approach, combining in vitro, in vivo, and computational methods. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers in the field of drug development to investigate novel CAR modulators and to better understand the complex regulatory networks governed by this essential nuclear receptor. The continued exploration of CAR signaling is expected to unveil new therapeutic opportunities for a range of metabolic and proliferative diseases.
References
A Comparative Analysis of Carvone Enantiomers: (R)-(-)-Carvone and (S)-(+)-Carvone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of the two enantiomers of carvone (B1668592): (R)-(-)-carvone, which imparts the characteristic spearmint aroma, and (S)-(+)-carvone, known for its caraway scent. While sharing the same chemical formula, these stereoisomers exhibit distinct pharmacological profiles, a critical consideration in drug development and therapeutic application. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables present a summary of the comparative biological activities of (R)-(-)-carvone and (S)-(+)-carvone based on available experimental data.
Table 1: Comparative Neurological Effects
| Parameter | (R)-(-)-Carvone | (S)-(+)-Carvone | Animal Model | Reference |
| Acute Toxicity (LD50) | 426.6 mg/kg | 484.2 mg/kg | Mice | [1][2][3] |
| Effect on Ambulation | Significant decrease | Significant decrease | Mice | [1][2][3][4] |
| Sedative Effect (Potentiation of Pentobarbital (B6593769) Sleeping Time) | More effective at 100 mg/kg, less potent at 200 mg/kg | Less effective at 100 mg/kg, more potent at 200 mg/kg | Mice | [1][2][3] |
| Anticonvulsant Activity (vs. PTZ and PIC induced convulsions) | Ineffective at 200 mg/kg | Significant increase in latency of convulsions at 200 mg/kg | Mice | [1][2][3][4] |
| Nerve Excitability (IC50) | 10.70 ± 0.07 mM (less potent) | 8.70 ± 0.1 mM (more potent) | Frog sciatic nerve | [4] |
Table 2: Comparative Anti-inflammatory Effects in a Murine Model of Allergic Airway Inflammation
| Parameter | (R)-(-)-Carvone | (S)-(+)-Carvone | Reference |
| Leukocyte Infiltration in Lungs | Inhibited | Little inhibitory effect | [5] |
| Mucus Production in Lungs | Reduced | No beneficial effect | [5] |
| OVA-specific IgE in Serum | Decreased | No significant impact | [5] |
| IL-10 Concentration in Bronchoalveolar Lavage (BAL) | Significantly increased | No significant impact | [5] |
| IFN-γ Concentration in BAL | No significant impact | Significantly increased | [5] |
Table 3: Comparative Antimicrobial Activity
| Microorganism | (R)-(-)-Carvone (MIC) | (S)-(+)-Carvone (MIC) | Reference |
| Escherichia coli | Weak antibacterial action | No effect | [4] |
| Staphylococcus aureus | - | - | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 500-1000 µg/ml | 500-1000 µg/ml | [6] |
| Candida albicans | 0.625 mg/mL | 0.312 mg/mL | [7] |
| Candida krusei | - | 0.625 mg/mL (moderate activity) | [7] |
| Candida tropicalis | 2.5 mg/mL (weak activity) | 2.5 mg/mL (weak activity) | [7] |
| Candida parapsilosis | 1.25 mg/mL (low inhibitory action) | 1.25 mg/mL (low inhibitory action) | [7] |
Note: "-" indicates data not specified in the provided search results.
Table 4: Comparative Cytotoxic Effects on Cancer Cell Lines
| Cell Line | (R)-(-)-Carvone (IC50) | (S)-(+)-Carvone (IC50) | Reference |
| Ovarian Cancer (SW-626) | Not specified | 147 µM | [8] |
| Prostate Cancer (PC-3) | Not specified | 117 µM | [8] |
| Triple Negative Breast Cancer (BT-20) | Not specified | 199 µM | [8] |
| B-lymphoma (RAJI) | Not specified | 228 µM | [8] |
| Myeloma (KMS-5) | 20 µM | Not specified | [9] |
Note: Direct comparative studies with IC50 values for both enantiomers on the same cell lines under identical conditions are limited in the provided search results.
Signaling Pathways and Experimental Workflows
The differential biological activities of carvone enantiomers can be attributed to their distinct interactions with cellular signaling pathways.
The anti-inflammatory properties of (S)-(+)-carvone are, at least in part, mediated by the activation of Sirtuin-1 (SIRT1).[10] SIRT1, a NAD+-dependent deacetylase, can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory genes.[10]
The anti-inflammatory mechanism of (R)-(-)-carvone is suggested to involve the modulation of several key signaling pathways, including JNK1, Nrf2, and the negative regulation of the NF-κB pathway.[11] Further research is needed to fully elucidate the precise interactions.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to facilitate replication and further investigation.
Neurological Activity Assays in Mice
-
Acute Toxicity (LD50): Graded doses of each carvone enantiomer are administered to groups of mice. The animals are observed for a set period, and the dose that is lethal to 50% of the animals is calculated.[2]
-
Open-Field Test for Locomotor Activity: Individual mice are placed in a novel, open arena. Their movements, including total distance traveled and time spent in different zones of the arena, are recorded and analyzed using a video tracking system. A reduction in movement is indicative of a depressant effect.
-
Pentobarbital-Induced Sleeping Time: Mice are pre-treated with a carvone enantiomer or a vehicle control. After a specified time, a standard dose of pentobarbital is administered. The time from the loss of the righting reflex until its recovery is measured as the sleeping time. Prolongation of sleeping time suggests a sedative or hypnotic effect.
-
Pentylenetetrazole (PTZ) and Picrotoxin (PIC)-Induced Convulsions: Mice are treated with a carvone enantiomer or vehicle. Subsequently, a convulsive agent (PTZ or PIC) is administered. The latency to the first convulsion and the severity of seizures are recorded. An increase in the latency period indicates anticonvulsant activity.[2]
Ovalbumin-Induced Allergic Airway Inflammation in Mice
-
Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.[5] Subsequently, the mice are challenged with intranasal or aerosolized OVA to induce an allergic inflammatory response in the airways.[5]
-
Bronchoalveolar Lavage (BAL): After the final challenge, mice are euthanized, and a cannula is inserted into the trachea. The lungs are lavaged with a sterile saline solution. The recovered fluid (BALF) is collected.
-
Cell Counts and Differentials: The total number of cells in the BALF is determined using a hemocytometer. Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., May-Grünwald-Giemsa).
-
Cytokine Measurement: The levels of cytokines (e.g., IL-10, IFN-γ) in the cell-free supernatant of the BALF are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Two-fold serial dilutions of each carvone enantiomer are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Cytotoxicity Assay
-
MTT Assay: Cancer cell lines are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the carvone enantiomers for a specified period. After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The concentration that inhibits cell growth by 50% (IC50) is calculated.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 5. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Measurement of Inflammatory Cytokines in Bronchoalveolar Lavage Fluid [bio-protocol.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
Carvone: A Natural Compound with Promising Therapeutic Potential in Cancer, Inflammation, and Microbial Infections
A Comparative Analysis of Carvone's Efficacy Against Standard Therapies
For researchers and drug development professionals exploring novel therapeutic avenues, the naturally occurring monoterpene carvone (B1668592) presents a compelling case for further investigation. Found in the essential oils of plants like spearmint and caraway, carvone has demonstrated significant therapeutic potential across oncology, anti-inflammatory, and antimicrobial applications. This guide provides a comparative analysis of carvone's performance against established treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Anticancer Potential: A Safer Alternative to Conventional Chemotherapy?
Carvone has exhibited notable cytotoxic effects against various cancer cell lines, with a particularly interesting profile when compared to the widely used chemotherapy drug, doxorubicin (B1662922).
In Vitro Cytotoxicity: Carvone vs. Doxorubicin
Experimental data highlights R-(-)-carvone's efficacy against breast cancer cells, with the added benefit of reduced toxicity towards healthy cells, a significant drawback of many conventional cancer therapies.[1]
| Cell Line | Compound | IC50 Value |
| MCF-7 (Breast Cancer) | R-(-)-Carvone | 14.22 µM[1] |
| Doxorubicin | ~0.4-2.9 µM[2][3] | |
| Molt-4 (Leukemia) | D-Carvone | 20 µM[4][5] |
| N2a (Neuroblastoma) | Carvone | >100 mg/L (~666 µM)[6] |
| H9C2 (Normal Heart Cells) | R-(-)-Carvone | Non-toxic up to 200 µM[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A key finding is the synergistic effect of R-(-)-carvone with doxorubicin on MCF-7 breast cancer cells, suggesting its potential use in combination therapies to enhance efficacy and reduce the required dosage of more toxic drugs.[1] Furthermore, R-(-)-carvone demonstrated a protective effect on normal heart cells (H9C2), a critical advantage considering the known cardiotoxicity of doxorubicin.[1]
Mechanism of Anticancer Action
Carvone's anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[7][8] It modulates the expression of key proteins involved in these processes, leading to the inhibition of tumor growth.[7][8]
Anti-Inflammatory Properties: A Natural Approach to Inflammation Control
Carvone has demonstrated potent anti-inflammatory effects, positioning it as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241).
In Vitro Anti-Inflammatory Activity
Studies have shown that (S)-(+)-carvone can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Target | IC50 Value |
| (S)-(+)-Carvone | LPS-induced NO production in RAW 264.7 cells | Not explicitly stated, but significant inhibition at 666 µM[9][10] |
While a direct IC50 comparison with ibuprofen from the same study is not available, the significant reduction in NO production at micromolar concentrations underscores carvone's anti-inflammatory potential.
Mechanism of Anti-Inflammatory Action
Carvone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and JNK pathways.[11] By inhibiting these pathways, carvone reduces the expression of pro-inflammatory cytokines and mediators.[11]
Antimicrobial Activity: A Weapon Against Drug-Resistant Pathogens
Carvone has shown promising activity against a range of bacteria, including antibiotic-resistant strains, suggesting its potential as a novel antimicrobial agent.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) of carvone has been evaluated against common pathogenic bacteria.
| Bacterium | Compound | MIC (µg/mL) |
| Staphylococcus aureus | R-carvone, S-carvone | 500 - 1000[12] |
| Nanoemulgel of D-carvone | ≤ 0.25[13] | |
| Escherichia coli | S-carvone nanoparticles | 374[14] |
It is important to note that the MIC values for carvone can vary depending on the specific isomer, formulation, and bacterial strain.[12][13][14] Notably, a nanoemulgel formulation of D-carvone demonstrated significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for advanced drug delivery systems to improve carvone's efficacy.[13]
Mechanism of Antimicrobial Action
Carvone's antimicrobial mechanism is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[7][15][16] This disruption of membrane integrity ultimately results in bacterial cell death.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of carvone.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, Molt-4) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of carvone, doxorubicin, or a vehicle control for a specified period (e.g., 24-48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: Animals are pre-treated with carvone, a standard anti-inflammatory drug (e.g., ibuprofen), or a vehicle control, usually via oral gavage.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture: The test bacterium (e.g., S. aureus, E. coli) is grown in a suitable broth medium.
-
Serial Dilutions: Serial twofold dilutions of carvone and a standard antibiotic (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Conclusion and Future Directions
The presented data strongly suggests that carvone possesses significant therapeutic potential in the fields of oncology, inflammation, and infectious diseases. Its favorable safety profile, particularly in comparison to conventional drugs like doxorubicin, makes it an attractive candidate for further development. Future research should focus on comprehensive preclinical and clinical studies to establish optimal dosages, formulations, and delivery methods to fully harness the therapeutic benefits of this promising natural compound. The synergistic effects observed with existing drugs also warrant further investigation, opening up possibilities for novel combination therapies.
References
- 1. R-(-)-carvone Attenuated Doxorubicin Induced Cardiotoxicity In Vivo and Potentiated Its Anticancer Toxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential anticancer activity of carvone in N2a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB [mdpi.com]
- 12. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel antibacterial approach: targeting methicillin-resistant Staphylococcus aureus with carvone nanoemulgel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Composition and In Vitro Antibacterial Activity of Mentha spicata Essential Oil against Common Food-Borne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the End-of-Life for Caron Laboratory Equipment: A Procedural Guide to Safe and Compliant Disposal
For researchers, scientists, and drug development professionals, the proper disposal of laboratory equipment is a critical component of maintaining a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the disposal of Caron scientific instruments, ensuring the safety of personnel and adherence to regulatory standards. While this compound's official documentation advises consultation with local governing bodies for specific disposal requirements, this document outlines a general framework based on industry best practices.[1][2][3][4]
I. Pre-Disposal Assessment and Planning
Before initiating the disposal process, a thorough assessment of the this compound equipment is necessary to identify potential hazards and determine the appropriate disposal pathway.
1. Equipment Identification and Documentation Review:
-
Clearly identify the model and serial number of the this compound unit.
-
Review the original operator's manual for any specific safety warnings or materials of construction. Manuals for various this compound models consistently warn against damaging the refrigeration circuit, which contains pressurized refrigerant gas.[1][2][4]
2. Hazard Assessment:
-
Biological Contamination: Determine if the equipment was used for the cultivation or storage of biological agents. If so, a thorough decontamination is mandatory.
-
Chemical Contamination: Identify any hazardous chemicals that were used in the equipment. This includes cleaning agents that may be detrimental to equipment materials.[1]
-
Refrigerants and Oils: Refrigerated units contain oils and refrigerants that must be handled as hazardous waste.
-
Electronic Components: The equipment contains electronic circuit boards that must be disposed of in accordance with e-waste regulations.
3. Regulatory Consultation:
-
Contact your institution's Environmental Health & Safety (EH&S) department to understand the specific disposal policies and procedures.
-
Consult local and state regulations regarding the disposal of laboratory equipment, hazardous waste, and e-waste.[1][2][3][4]
II. Step-by-Step Disposal Procedures
The following procedures provide a general guideline for the safe disposal of this compound equipment.
Step 1: Decontamination
-
Objective: To neutralize and remove all hazardous biological and chemical residues.
-
Procedure:
-
Disconnect the unit from all power sources.
-
Remove all biological samples, chemicals, and other contents.
-
Clean all interior and exterior surfaces with an appropriate disinfectant. This compound suggests that alcohol-based solutions and Quaternary Ammonia are acceptable for cleaning.[5] Avoid using chlorinated agents, abrasives, and aggressive solvents.[5]
-
For equipment contaminated with biohazards, follow your institution's specific protocols for biohazardous waste decontamination, which may include autoclaving of removable parts or surface sterilization with a validated chemical disinfectant.
-
If hazardous chemicals were used, a triple-rinse with a suitable solvent may be necessary. Collect all rinsate as hazardous waste.
-
Clearly label the equipment as "Decontaminated" with the date and the method of decontamination used.
-
Step 2: Disassembly and Component Segregation (if required)
-
Objective: To safely remove and segregate components that require special handling.
-
Procedure:
-
Refrigerant and Oil Removal: This task must be performed by a certified technician to ensure compliance with EPA regulations. The technician will safely recover the refrigerant and drain the compressor oil.
-
Removal of Hazardous Components: If accessible, remove mercury-containing components (e.g., some older temperature probes), batteries, and any other hazardous materials.
-
Segregation of Materials: Separate recyclable materials such as metal shelving from the main chassis.
-
Step 3: Final Disposal
-
Objective: To dispose of the decontaminated and disassembled equipment in an environmentally responsible and compliant manner.
-
Procedure:
-
Contact a Certified E-Waste Recycler: Arrange for the pickup and disposal of the equipment with a reputable company that specializes in laboratory and electronic waste.[6] These companies can ensure that all components are recycled or disposed of in accordance with federal, state, and local regulations.[6]
-
Documentation: Maintain a record of the disposal process, including the date of disposal, the name of the disposal company, and any certificates of disposal or recycling provided.
-
III. Quantitative Data and Safety Summary
While specific quantitative data for disposal procedures is not provided by this compound, the following table summarizes key safety and operational parameters mentioned in their documentation.
| Parameter | Specification/Recommendation | Source |
| Disposal Regulation | Local government may require proper disposal. | [1][2][3][4] |
| Refrigeration Circuit | Do not damage the refrigeration circuit. | [1][2][4] |
| Approved Cleaning Agents | Alcohol-based solutions, Quaternary Ammonia (Quats), and most mild liquid agents. | [5] |
| Prohibited Cleaning Agents | Chlorinated agents, abrasives, and aggressive solvents. | [5] |
| Water Quality for Operation | pH-neutral water between 50K Ohms and 1Meg Ohms resistivity. | [5] |
IV. Experimental Protocols
Detailed experimental protocols for the validation of decontamination procedures are specific to the biological or chemical agents used within the equipment. It is the responsibility of the user to develop and validate a decontamination protocol in accordance with their institution's safety guidelines and relevant regulatory standards. This typically involves surface sampling and analysis after decontamination to ensure the absence of viable organisms or chemical residues.
V. Logical Workflow for this compound Equipment Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound laboratory equipment.
References
- 1. caronscientific.com [caronscientific.com]
- 2. caronscientific.com [caronscientific.com]
- 3. caronscientific.com [caronscientific.com]
- 4. caronscientific.com [caronscientific.com]
- 5. caronscientific.com [caronscientific.com]
- 6. Lab Equipment Disposal, Recycling, and Remarketing [labequipmentdisposal.com]
Navigating Chemical Safety in the Laboratory: A General Protocol
Crucial Safety Notice: The chemical name "Caron" does not correspond to a recognized chemical substance. It is likely a misspelling of the intended chemical's name. The following guide provides a general framework for the safe handling of hazardous chemicals in a laboratory environment. It is imperative to correctly identify the chemical and consult its specific Safety Data Sheet (SDS) before commencing any work. The SDS is the primary source of information for safe handling procedures.
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount to ensure personal safety and the integrity of experimental outcomes. This guide outlines the essential personal protective equipment (PPE), and operational and disposal plans for handling hazardous chemicals.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the specific hazards of the chemical being handled, which are detailed in the SDS. The following table summarizes common PPE and the types of hazards they protect against.
| PPE Category | Equipment Examples | Protection Against |
| Eye and Face | Safety glasses, splash goggles, face shields | Chemical splashes, projectiles, and harmful vapors. |
| Hand | Nitrile, neoprene, latex, or butyl rubber gloves | Direct skin contact with toxic, corrosive, or irritant chemicals. The choice of glove material depends on the chemical's properties and breakthrough time. |
| Body | Laboratory coat, chemical-resistant apron | Splashes and spills of hazardous materials, protecting skin and personal clothing. |
| Respiratory | Fume hood, N95 respirator, full-face respirator | Inhalation of hazardous dust, fumes, mists, or vapors. The type of respiratory protection is determined by the airborne concentration and toxicity of the substance. |
Standard Operating Procedure for Chemical Handling
A systematic approach to handling hazardous chemicals minimizes the risk of exposure and accidents. The following workflow provides a step-by-step guide from preparation to disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
